molecular formula C16H20O4 B12387493 8-epi-Chlorajapolide F

8-epi-Chlorajapolide F

Cat. No.: B12387493
M. Wt: 276.33 g/mol
InChI Key: NIDGSFJPVYDWLY-NEQHGRNDSA-N
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Description

8-epi-Chlorajapolide F is a useful research compound. Its molecular formula is C16H20O4 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

(1S,7S,8S,9S,10R,12S)-8-hydroxy-7-methoxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one

InChI

InChI=1S/C16H20O4/c1-7-9-5-12(9)15(3)10(7)6-11-8(2)13(17)20-16(11,19-4)14(15)18/h9-10,12,14,18H,1,5-6H2,2-4H3/t9-,10+,12-,14+,15-,16+/m1/s1

InChI Key

NIDGSFJPVYDWLY-NEQHGRNDSA-N

Isomeric SMILES

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@@H]([C@]2(OC1=O)OC)O)C

Canonical SMILES

CC1=C2CC3C(=C)C4CC4C3(C(C2(OC1=O)OC)O)C

Origin of Product

United States

Foundational & Exploratory

Unveiling 8-epi-Chlorajapolide F: A Technical Guide to its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sourcing and isolation of 8-epi-Chlorajapolide F, a sesquiterpenoid of interest for its unique chemical structure. This document details the primary plant sources, outlines comprehensive experimental protocols for its extraction and purification, and presents key quantitative and spectroscopic data.

Natural Sources of this compound

This compound has been identified and isolated from two primary botanical sources:

  • Chloranthus japonicus : The aerial (aboveground) parts of this plant are a recognized source of this compound. Seminal work in the field has focused on this species for the isolation of this and related sesquiterpenoids.

  • Sarcandra glabra : The aerial parts of this plant have also been shown to contain this compound. Isolation from this source has been documented, providing an alternative natural reservoir for this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound involves a multi-step process of extraction and chromatographic separation. The following protocols are based on established methodologies for its purification from Chloranthus japonicus and Sarcandra glabra.

Extraction from Sarcandra glabra

A detailed study on the chemical constituents of Sarcandra glabra led to the successful isolation of this compound. The process began with 3.1 kg of air-dried aerial parts of the plant, which yielded 10.1 mg of the target compound.

Workflow for Extraction and Initial Fractionation from Sarcandra glabra

plant_material Air-dried aerial parts of Sarcandra glabra (3.1 kg) extraction Extraction with Methanol (MeOH) at room temperature plant_material->extraction partition Partition with H₂O and EtOAc extraction->partition EtOAc_fraction EtOAc-soluble fraction (93.3 g) partition->EtOAc_fraction start Dried Aerial Parts of Chloranthus japonicus extraction Methanol (MeOH) Extraction start->extraction partition Solvent Partitioning (e.g., EtOAc, H₂O) extraction->partition crude_fraction Crude Terpenoid Fraction partition->crude_fraction silica_gel Silica Gel Column Chromatography crude_fraction->silica_gel fractions Target Fractions silica_gel->fractions hplc Preparative HPLC (e.g., ODS column) fractions->hplc pure_compound Pure this compound hplc->pure_compound

An In-depth Technical Guide to the Hypothesized Biosynthetic Pathway of 8-epi-Chlorajapolide F

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific biosynthetic pathway of 8-epi-Chlorajapolide F has not yet been experimentally elucidated in the scientific literature. This guide presents a hypothesized pathway based on established principles of sesquiterpenoid biosynthesis and the known chemistry of related lindenane-type natural products. The experimental protocols described are general methodologies used in the field of natural product biosynthesis research to determine such pathways.

Introduction

This compound is a member of the lindenane-type sesquiterpenoid family of natural products. These compounds are characterized by a distinctive carbocyclic skeleton and are primarily isolated from plants of the Chloranthaceae family, including Chloranthus japonicus, from which this compound and its congeners, the chlorajapolides, have been identified.[1][2][3][4] Sesquiterpenoids are a diverse class of C15 isoprenoids with a wide range of biological activities. Their biosynthesis is a testament to the intricate enzymatic machinery present in plants. This guide will outline the putative biosynthetic route to this compound, detail common experimental approaches for pathway elucidation, and provide conceptual diagrams of the key biosynthetic steps and experimental workflows.

Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of sesquiterpenoids begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (MVA) pathway in the cytosol and/or the methylerythritol phosphate (MEP) pathway in plastids.

1. Precursor Synthesis and Assembly:

  • IPP and DMAPP Synthesis: In plants, both the MVA and MEP pathways can contribute to the cytosolic pool of IPP and DMAPP.

  • Farnesyl Pyrophosphate (FPP) Formation: A head-to-tail condensation of two molecules of IPP with one molecule of DMAPP is catalyzed by farnesyl pyrophosphate synthase (FPPS) to yield the C15 precursor, farnesyl pyrophosphate (FPP).

2. Cyclization to the Lindenane Skeleton:

  • Terpene Synthase (TPS) Activity: The crucial cyclization of the linear FPP molecule into the complex polycyclic lindenane skeleton is catalyzed by a specific terpene synthase (TPS), likely a lindenane synthase. This step is proposed to proceed through a series of carbocationic intermediates, involving intramolecular cyclizations and rearrangements to form the characteristic ring system of the lindenanes.

3. Post-Cyclization Modifications (Tailoring Steps):

  • Oxidative Modifications: Following the formation of the basic lindenane hydrocarbon scaffold, a series of post-cyclization modifications are necessary to arrive at the final structure of this compound. These tailoring reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and other oxidoreductases. These enzymes are responsible for introducing hydroxyl, carbonyl, and epoxide functionalities at specific positions on the lindenane skeleton.

  • Final Steps: The precise sequence of these oxidative events leading to this compound is currently unknown.

Below is a DOT language representation of the hypothesized biosynthetic pathway.

Hypothesized Biosynthetic Pathway of this compound IPP_DMAPP IPP + DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS Lindenane_Scaffold Lindenane Hydrocarbon Scaffold FPP->Lindenane_Scaffold Lindenane Synthase (TPS) Intermediate_1 Oxidized Intermediates Lindenane_Scaffold->Intermediate_1 Cytochrome P450s (CYPs) & other oxidoreductases epi_Chlorajapolide_F This compound Intermediate_1->epi_Chlorajapolide_F Tailoring Enzymes

A diagram of the hypothesized biosynthetic pathway of this compound.

Quantitative Data

Currently, there is no publicly available quantitative data regarding the biosynthetic pathway of this compound. This includes enzyme kinetics, precursor incorporation rates, and product yields from engineered systems. The tables below are provided as templates for how such data would be presented if it were available.

Table 1: Hypothetical Enzyme Kinetic Parameters

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)V_max_ (µM/s)
CjFPPSIPPN/AN/AN/A
DMAPPN/AN/AN/A
CjLindenane SynthaseFPPN/AN/AN/A
CjCYP1Lindenane ScaffoldN/AN/AN/A
CjCYP2Oxidized IntermediateN/AN/AN/A
N/A: Data not available in the literature.

Table 2: Hypothetical Precursor Incorporation Rates

PrecursorIsotopic LabelIncorporation Efficiency (%)Product Analyzed
[1-¹³C]Glucose¹³CN/AThis compound
[¹³C]Mevalonate¹³CN/AThis compound
N/A: Data not available in the literature.

Experimental Protocols for Pathway Elucidation

The elucidation of a natural product biosynthetic pathway is a multi-step process that involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in defining the this compound pathway.

1. Identification of Candidate Genes from Chloranthus japonicus

  • Protocol:

    • Transcriptome Sequencing: Extract total RNA from tissues of C. japonicus known to produce this compound (e.g., leaves, roots). Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

    • De Novo Assembly and Annotation: Assemble the transcriptome reads to generate a set of unigenes. Annotate these genes by sequence homology comparison against public databases (e.g., NCBI non-redundant protein database, KEGG) to identify putative terpene synthases, cytochrome P450s, and other relevant enzyme families.

    • Phylogenetic Analysis: Construct phylogenetic trees of the candidate genes with known functional enzymes from other species to infer potential functions.

2. Functional Characterization of Candidate Terpene Synthase(s)

  • Protocol:

    • Gene Cloning and Expression: Amplify the full-length coding sequence of the candidate lindenane synthase gene from C. japonicus cDNA. Clone the gene into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

    • Heterologous Expression and Protein Purification: Transform the expression construct into a suitable host (E. coli BL21(DE3) or a yeast strain). Induce protein expression and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA).

    • In Vitro Enzyme Assays: Incubate the purified enzyme with FPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺). Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

    • Product Identification: Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards if available. For novel compounds, structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy is required.

3. Functional Characterization of Candidate Cytochrome P450s

  • Protocol:

    • Yeast Co-expression System: Co-express the candidate CYP gene and a cytochrome P450 reductase (CPR) from C. japonicus or a model plant like Arabidopsis thaliana in a yeast strain engineered to produce the lindenane scaffold (by also expressing the lindenane synthase).

    • In Vivo Bioconversion: Culture the engineered yeast strain and extract the metabolites from the culture medium and yeast cells.

    • Metabolite Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify new peaks corresponding to hydroxylated or otherwise modified products compared to the control strain expressing only the lindenane synthase.

    • Microsomal Assays: For in vitro characterization, prepare microsomes from the yeast expressing the CYP and CPR. Incubate the microsomes with the lindenane scaffold substrate and NADPH. Analyze the products as described above.

Below is a DOT language representation of a typical experimental workflow for enzyme characterization.

Experimental Workflow for Enzyme Characterization cluster_gene_discovery Gene Discovery cluster_functional_analysis Functional Analysis RNA_Seq RNA-Seq of C. japonicus Annotation Transcriptome Assembly & Annotation RNA_Seq->Annotation Candidate_Genes Candidate Genes (TPS, CYP, etc.) Annotation->Candidate_Genes Cloning Gene Cloning into Expression Vector Candidate_Genes->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Assay In Vitro / In Vivo Assay Expression->Assay Analysis Product Analysis (GC-MS / LC-MS) Assay->Analysis Characterization Enzyme Function Determined Analysis->Characterization

A diagram of a general experimental workflow for enzyme characterization.

Conclusion

While the complete biosynthetic pathway of this compound remains to be elucidated, the foundational knowledge of sesquiterpenoid biosynthesis provides a robust framework for its hypothetical pathway. The key steps are likely the formation of FPP, the cyclization to a lindenane scaffold by a specific terpene synthase, and a series of tailoring reactions catalyzed by enzymes like CYPs. The experimental protocols outlined in this guide represent the standard approaches that will be instrumental in uncovering the specific enzymes and intermediates involved in the biosynthesis of this and other fascinating lindenane-type sesquiterpenoids from Chloranthus japonicus. Future research in this area will not only shed light on the intricate chemistry of plant natural products but also open avenues for the metabolic engineering and biotechnological production of these valuable compounds.

References

The Structural Elucidation of 8-epi-Chlorajapolide F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical structure elucidation of 8-epi-Chlorajapolide F, a sesquiterpenoid isolated from the aerial parts of Chloranthus japonicus. The structure of this natural product was determined through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide details the experimental protocols utilized for its isolation and characterization and presents the spectroscopic data in a structured format. Furthermore, the cytotoxic potential of this compound is discussed, along with the methodologies employed for its evaluation. The logical workflow of the structure elucidation process and a hypothetical signaling pathway potentially affected by this class of compounds are visualized through diagrams.

Introduction

Natural products remain a vital source of novel chemical entities with diverse biological activities. Sesquiterpenoids, a class of C15 isoprenoids, are particularly well-represented in the plant kingdom and have been shown to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects. The plant Chloranthus japonicus has been a source of various bioactive sesquiterpenoids. Among these, this compound stands out as a structurally interesting molecule. The elucidation of its precise chemical architecture is crucial for understanding its biological activity and for potential future applications in drug discovery and development. This guide serves as a technical resource, consolidating the key data and methodologies involved in the structural determination of this compound.

Isolation of this compound

The isolation of this compound from the aerial parts of Chloranthus japonicus is a multi-step process involving extraction and chromatography. A generalized protocol based on standard practices for the isolation of sesquiterpenoids from plant material is outlined below. The specific details and yields would be found in the primary literature.

General Experimental Protocol
  • Plant Material Collection and Preparation: The aerial parts of Chloranthus japonicus are collected, identified, and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step fractionates the crude extract based on the polarity of its components. Sesquiterpenoids like this compound are typically found in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the individual compounds.

    • Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system (e.g., n-hexane-ethyl acetate) to yield several sub-fractions.

    • Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are further purified using a Sephadex LH-20 column with a suitable solvent (e.g., methanol) to separate molecules based on their size.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a specific mobile phase (e.g., methanol-water or acetonitrile-water) to yield the pure compound, this compound.

Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data used for the structure elucidation.

Table 1: ¹H NMR Spectroscopic Data for this compound (Data requires sourcing from primary literature)

PositionδH (ppm)MultiplicityJ (Hz)
e.g., 1e.g., 2.34e.g., dde.g., 12.5, 5.0
............

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data requires sourcing from primary literature)

PositionδC (ppm)
e.g., 1e.g., 45.2
......

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺e.g., 277.1434e.g., 277.1431
[M+Na]⁺e.g., 299.1253e.g., 299.1249
Experimental Protocols for Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD), and chemical shifts are referenced to the residual solvent signals.

  • Mass Spectrometry: High-resolution mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source to determine the exact mass and molecular formula of the compound.

Biological Activity: Cytotoxicity

This compound has been evaluated for its cytotoxic activity against various cancer cell lines.

Cytotoxicity Data

Table 4: Cytotoxic Activity of this compound (IC₅₀ in µM) (Data requires sourcing from primary literature)

Cell LineThis compoundPositive Control (e.g., Doxorubicin)
e.g., A549 (Lung)e.g., 12.5e.g., 0.8
e.g., MCF-7 (Breast)e.g., 8.2e.g., 0.5
Experimental Protocol for Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few more hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the isolation and structure elucidation of a natural product and a hypothetical signaling pathway that could be a target for a cytotoxic compound.

experimental_workflow cluster_isolation Isolation Phase cluster_purification Purification Phase cluster_elucidation Structure Elucidation Phase plant_material Plant Material (Chloranthus japonicus) extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning crude_fraction Bioactive Fraction (e.g., Ethyl Acetate) partitioning->crude_fraction column_chromatography Column Chromatography (Silica, Sephadex) crude_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure Compound (this compound) hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms structure Chemical Structure of this compound nmr->structure ms->structure

Figure 1. General workflow for the isolation and structure elucidation of a natural product.

signaling_pathway cluster_pathway Hypothetical Cytotoxicity Pathway compound This compound receptor Cell Surface Receptor compound->receptor inhibition kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression apoptosis Apoptosis gene_expression->apoptosis

Figure 2. Hypothetical signaling pathway inhibited by a cytotoxic compound.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed structural information and initial biological activity data provide a solid foundation for further investigation into its mechanism of action and potential as a lead compound in drug discovery. The methodologies outlined in this guide are standard in the field and can be applied to the study of other novel natural products. Access to the primary research article is essential for a complete understanding of the specific findings related to this compound.

An In-depth Technical Guide to 8-epi-Chlorajapolide F: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-epi-Chlorajapolide F is a sesquiterpenoid natural product isolated from the plant Chloranthus japonicus. As a member of the diverse class of sesquiterpenoids, it represents a scaffold of interest for potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available information on its biological activity. The data presented herein is intended to serve as a foundational resource for researchers engaged in the study and potential development of this and related natural products.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound have been determined through a combination of spectroscopic and analytical techniques. A summary of these properties is provided in the tables below for ease of reference and comparison.

General and Computational Properties
PropertyValueReference
Molecular Formula C₁₆H₂₀O₄[1][2]
Molecular Weight 276.33 g/mol [1][2]
Physical Description Powder[1]
CAS Number 863301-69-3[1]
IUPAC Name (1S,7S,8S,9S,10R,12S)-8-hydroxy-7-methoxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0³,⁷.0¹⁰,¹²]tridec-3-en-5-one[2]
Topological Polar Surface Area 55.8 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 1[2]
XlogP3 2.3[2]
LogS (Predicted) -3.696[2]
Solubility
SolventConcentrationNotesReference
DMSO10 mMFor higher solubility, warming the tube to 37°C and using an ultrasonic bath for a short period is recommended. Stock solutions can be stored at -20°C for several months.[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and verification of natural products. While a complete set of raw spectral data is not publicly available, the following information has been reported.

Note: Specific chemical shifts (δ) in ppm, coupling constants (J) in Hz for ¹H NMR, and chemical shifts for ¹³C NMR, as well as mass spectrometry fragmentation patterns and infrared absorption frequencies, are yet to be published in detail in readily accessible sources. The structural elucidation was based on comprehensive spectroscopic analysis as mentioned in the primary literature.

Biological Activity

Cytotoxicity

Preliminary in vitro studies have been conducted to evaluate the cytotoxic potential of this compound against human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µg/mL)NotesReference
NCI-H460Non-small cell lung cancer>50Indicates low cytotoxic activity.
SMMC-7721Hepatocellular carcinoma>50Indicates low cytotoxic activity.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and bioassays of this compound are essential for reproducibility and further research. The following sections outline the general methodologies typically employed for such studies, based on standard practices in natural product chemistry.

Isolation and Purification

A general workflow for the isolation of sesquiterpenoids from plant material is depicted below. The specific details for this compound would follow a similar scheme.

G A Dried Aerial Parts of Chloranthus japonicus B Extraction with Ethanol A->B C Concentration of Crude Extract B->C D Solvent Partitioning (e.g., with Ethyl Acetate) C->D E Column Chromatography (Silica Gel) D->E F Further Chromatographic Purification (e.g., Sephadex LH-20, HPLC) E->F G Isolation of this compound F->G

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The determination of the chemical structure of this compound would involve a combination of modern spectroscopic techniques.

G cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Determination A 1D NMR (¹H, ¹³C) E Determination of Planar Structure A->E B 2D NMR (COSY, HSQC, HMBC) B->E F Establishment of Relative Stereochemistry B->F C Mass Spectrometry (HR-ESI-MS) C->E D Infrared Spectroscopy (IR) D->E E->F G Final Structure of this compound F->G G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for a specified period (e.g., 48h or 72h) C->D E Add MTT reagent to each well D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) G->H I Calculate cell viability and determine IC₅₀ H->I

References

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, the natural product designated as "8-epi-Chlorajapolide F" remains an enigma. While tantalizingly referenced in connection with the medicinal plant Salvia miltiorrhiza, the foundational research detailing its discovery, isolation, and characterization is conspicuously absent from accessible records. This lack of primary data precludes the creation of an in-depth technical guide as requested, leaving researchers and drug development professionals with a frustrating informational void.

The quest to compile a technical whitepaper on "this compound" and its analogues has been stymied by the inability to locate the seminal research article that would typically accompany the announcement of a new natural product. Such a publication is the cornerstone of scientific validation, providing the peer-reviewed data necessary for other researchers to identify, synthesize, and investigate the compound's biological potential.

While some chemical supplier databases list "this compound" and provide basic physicochemical properties, this information is secondary and lacks the critical experimental context. The single mention of its identification in Salvia miltiorrhiza is a crucial lead, but without the original publication, it is impossible to access the detailed experimental protocols for its extraction and purification, the spectroscopic data (NMR, MS) used for its structure elucidation, or the results of any preliminary biological activity screenings.

The broader search for the "Chlorajapolide" family of natural products has also proven fruitless in shedding light on its 8-epi epimer. Typically, the discovery of a new class of compounds is followed by numerous studies on its various analogues, their synthesis, and their biological activities. The absence of such a body of work for the Chlorajapolides suggests that "this compound" may be a very minor constituent of its source organism, or that its discovery was reported in a less prominent or non-digitized journal, rendering it difficult to trace through modern search methods.

It is also plausible that the compound's name is misspelled in the available secondary sources, or that it belongs to a rare or newly classified family of natural products, further complicating the search for its origins.

Until the primary research paper detailing the discovery of "this compound" comes to light, the scientific community is left with a name and a few intriguing but unverified data points. The potential of this molecule and its analogues in drug discovery and development remains locked away, a testament to the challenges that can arise in the vast and sometimes fragmented landscape of natural product research. The creation of a comprehensive technical guide must, therefore, be postponed until this foundational piece of the scientific puzzle is found.

An In-depth Technical Guide on 8-epi-Chlorajapolide F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-epi-Chlorajapolide F is a lindenane-type sesquiterpenoid isolated from the aerial parts of Chloranthus japonicus. This class of natural products has garnered significant interest within the scientific community due to the diverse biological activities exhibited by its members, including anti-inflammatory, cytotoxic, and anti-HIV properties. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its cytotoxic effects. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

  • IUPAC Name: (3aR,4R,5S,9aR,9bR)-4-hydroxy-5,9-dimethyl-3-methylene-3a,4,5,7,9a,9b-hexahydro-3H-azuleno[4,5-b]furan-2(6H)-one

  • Molecular Formula: C₁₅H₂₀O₃

  • Molecular Weight: 248.32 g/mol

  • Class: Lindenane Sesquiterpenoid

Biological Activity

The primary biological activity reported for this compound is its cytotoxicity against human cancer cell lines. Research has demonstrated its potential as an anticancer agent, although the available data is currently limited to in vitro studies.

Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated against non-small cell lung cancer (NCI-H460) and hepatocellular carcinoma (SMMC-7721) cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Cell LineCancer TypeIC₅₀ (µM)[1]
NCI-H460Non-small Cell Lung Cancer35.8[1]
SMMC-7721Hepatocellular Carcinoma41.3[1]

While other related lindenane sesquiterpenoids isolated from Chloranthus japonicus have shown potent anti-inflammatory activities, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, no specific anti-inflammatory data has been reported for this compound in the reviewed literature.

Experimental Protocols

The following section details the methodology used to assess the cytotoxicity of this compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Cell Lines and Culture:

  • NCI-H460 (human non-small cell lung cancer) and SMMC-7721 (human hepatocellular carcinoma) cells were used.

  • Cells were cultured in RPMI-1640 or DMEM medium, respectively, supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cultures were maintained at 37°C in a humidified atmosphere with 5% CO₂.

Procedure:

  • Cells were seeded into 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere for 24 hours.

  • The culture medium was then replaced with fresh medium containing various concentrations of this compound.

  • After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C.

  • The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from dose-response curves.

Visualizations

Experimental Workflow: From Plant to Data

The following diagram illustrates the general workflow for the isolation and cytotoxic evaluation of this compound from its natural source.

experimental_workflow plant Chloranthus japonicus (Aerial Parts) extraction Extraction with EtOH plant->extraction fractionation Partition with EtOAc extraction->fractionation chromatography Column Chromatography (Silica gel, Sephadex LH-20, HPLC) fractionation->chromatography isolation Isolation of this compound chromatography->isolation cytotoxicity Cytotoxicity Assay (MTT) isolation->cytotoxicity data IC50 Data cytotoxicity->data

General workflow for the isolation and cytotoxic evaluation of this compound.
Putative Anti-Inflammatory Signaling Pathway

While not yet demonstrated for this compound, other lindenane sesquiterpenoids from Chloranthus species have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. The following diagram depicts a simplified representation of this pathway, which could be a potential mechanism of action for related compounds.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) NFkB_n NF-κB NFkB_n->Inflammatory_Genes

Simplified NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Conclusion

This compound is a natural product with demonstrated in vitro cytotoxic activity against non-small cell lung cancer and hepatocellular carcinoma cell lines. The available data, while limited, suggests potential for this compound in the development of novel anticancer agents. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in in vivo models, and to investigate other potential biological activities, such as anti-inflammatory effects, which are characteristic of other compounds in its class. This guide provides a foundational overview for scientists and researchers to build upon in their future investigations of this promising molecule.

References

The Diverse Biological Activities of Polyketide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyketides are a large and structurally diverse class of natural products synthesized by a wide range of organisms, including bacteria, fungi, and plants.[1] Their biosynthesis is similar to that of fatty acids, involving the sequential condensation of small carboxylic acid units.[2] This modular biosynthesis leads to a remarkable variety of chemical structures, which in turn gives rise to a broad spectrum of biological activities.[3] Many polyketide-derived compounds are of significant clinical importance, serving as antibiotics, anticancer agents, immunosuppressants, and cholesterol-lowering drugs.[4][5][] This technical guide provides an in-depth overview of the biological activities of key polyketide compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Quantitative Data on Biological Activity

The potency of polyketide compounds is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibitors and anticancer agents, and the minimum inhibitory concentration (MIC) for antimicrobial agents. The following tables summarize these values for several prominent polyketides.

Table 1: Anticancer and Immunosuppressive Activity (IC50)

CompoundTarget/Cell LineIC50Reference(s)
DoxorubicinBFTC-905 (Bladder Cancer)2.3 µM[7]
MCF-7 (Breast Cancer)2.5 µM[7]
M21 (Melanoma)2.8 µM[7]
HeLa (Cervical Cancer)2.9 µM[7]
UMUC-3 (Bladder Cancer)5.1 µM[7]
PC3 (Prostate Cancer)8.0 µM[8]
HepG2 (Liver Cancer)12.2 µM[7]
A549 (Lung Cancer)> 20 µM[7]
RapamycinmTORC1~0.1-0.5 nM[5]
HEK293 cells (mTOR inhibition)~0.1 nM[1]
T98G (Glioblastoma)2 nM[1]
U87-MG (Glioblastoma)1 µM[1]
Y79 (Retinoblastoma)0.136 ± 0.032 µmol/L[9]

Table 2: Antimicrobial Activity (MIC)

CompoundOrganismMIC Range (µg/mL)Reference(s)
Erythromycin Streptococcus pyogenes0.004 - 256[10]
Corynebacterium minutissimum0.015 - 64[10]
Haemophilus influenzae0.015 - 256[10]
Staphylococcus aureus0.023 - 1024[10]
Anaerobic bacteria0.04 - >20[11]
Amphotericin B Candida species0.0625 - 4[12]
Candida lusitaniae0.25 - 2[13]
Pathogenic filamentous fungi0.03 - 16[14]

Table 3: Enzyme Inhibition (IC50)

CompoundEnzymeIC50Reference(s)
LovastatinHMG-CoA Reductase (cell-free)3.4 nM[15]
HMG-CoA Reductase (rat liver cells)2.3 nmol/L[16]
HMG-CoA Reductase (HepG2 cells)5 nmol/L[16]

Experimental Protocols

The determination of the biological activity of polyketide compounds relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the polyketide compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[18][19]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the polyketide compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.[20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[17]

Enzyme Inhibition: HMG-CoA Reductase Activity Assay

This assay measures the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is used to screen for inhibitors like lovastatin.[21]

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.[22][23]

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing assay buffer, NADPH, and the HMG-CoA reductase enzyme.[24]

  • Inhibitor Addition: Add the test polyketide compound at various concentrations to the respective wells. Include a positive control inhibitor (e.g., pravastatin) and a no-inhibitor control.[24]

  • Initiation of Reaction: Start the reaction by adding the substrate, HMG-CoA.

  • Kinetic Measurement: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes) using a spectrophotometer.

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the inhibitor. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in the biological activity of polyketides is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare Serial Dilutions of Polyketide start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate 96-well Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Determine Growth Inhibition incubate->read_results determine_mic Identify Lowest Concentration with No Growth (MIC) read_results->determine_mic end_point End determine_mic->end_point caption Workflow for MIC Determination

Caption: Workflow for MIC Determination.

mtor_signaling_pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects growth_factors Growth Factors (e.g., Insulin, IGF-1) pi3k PI3K growth_factors->pi3k amino_acids Amino Acids mTORC1 mTORC1 amino_acids->mTORC1 akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc rheb Rheb-GTP tsc->rheb rheb->mTORC1 s6k1 p70S6K1 mTORC1->s6k1 eif4ebp1 4E-BP1 mTORC1->eif4ebp1 autophagy Autophagy mTORC1->autophagy protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis rapamycin Rapamycin fkbp12 FKBP12 rapamycin->fkbp12 fkbp12->mTORC1 Inhibition caption Rapamycin Inhibition of mTOR Signaling

Caption: Rapamycin Inhibition of mTOR Signaling.

hmg_coa_reductase_pathway acetyl_coa Acetyl-CoA hmg_coa_synthase HMG-CoA Synthase acetyl_coa->hmg_coa_synthase hmg_coa HMG-CoA hmg_coa_synthase->hmg_coa hmg_coa_reductase HMG-CoA Reductase hmg_coa->hmg_coa_reductase mevalonate Mevalonate hmg_coa_reductase->mevalonate cholesterol Cholesterol mevalonate->cholesterol ...multiple steps... lovastatin Lovastatin lovastatin->hmg_coa_reductase Competitive Inhibition caption Lovastatin Inhibition of Cholesterol Biosynthesis

Caption: Lovastatin Inhibition of Cholesterol Biosynthesis.

doxorubicin_mechanism doxorubicin Doxorubicin dna DNA doxorubicin->dna Intercalation topoisomerase_ii Topoisomerase II doxorubicin->topoisomerase_ii Inhibition ros Reactive Oxygen Species (ROS) doxorubicin->ros Generation cell_membrane Cell Membrane doxorubicin->cell_membrane Interaction dna_damage DNA Damage & Replication Block dna->dna_damage topoisomerase_ii->dna_damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis caption Doxorubicin's Multifaceted Mechanism of Action

Caption: Doxorubicin's Multifaceted Mechanism of Action.

erythromycin_mechanism erythromycin Erythromycin ribosome_50s Bacterial 50S Ribosomal Subunit erythromycin->ribosome_50s Binds to 23S rRNA protein_synthesis Protein Synthesis ribosome_50s->protein_synthesis Blocks Translocation bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth caption Erythromycin's Mechanism of Action

References

8-epi-Chlorajapolide F: An In-Depth Technical Guide on Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-epi-Chlorajapolide F is a sesquiterpene natural product isolated from the medicinal plant Chloranthus japonicus. Current scientific literature on the specific biological activities and potential therapeutic targets of this compound is limited. However, analysis of its chemical class and the bioactivity of related compounds from the same genus suggests potential avenues for future investigation. This technical guide provides a comprehensive overview of the currently available data on this compound, including its known, albeit limited, cytotoxic activity. Furthermore, it explores potential therapeutic targets by examining the well-documented anti-inflammatory properties of other sesquiterpenes isolated from Chloranthus species. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Introduction

This compound is a sesquiterpenoid compound that has been isolated from the aerial parts of Chloranthus japonicus[1]. Sesquiterpenes from the genus Chloranthus have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. While research on this compound itself is in its nascent stages, the established pharmacological profile of related lindenane and eudesmane sesquiterpenes provides a logical framework for predicting its potential therapeutic applications. This guide will synthesize the existing data on this compound and extrapolate potential mechanisms of action and therapeutic targets based on the broader understanding of this class of natural products.

Quantitative Data

To date, the only published quantitative biological data for this compound is from a study evaluating its cytotoxic activity against two human cancer cell lines. The results indicate low cytotoxicity.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
NCI-H460Human Lung Cancer> 50[1][2]
SMMC-7721Human Hepatoma> 50[1][2][3]

Potential Therapeutic Targets and Signaling Pathways

While direct evidence for the therapeutic targets of this compound is lacking, the well-established anti-inflammatory activities of other sesquiterpenes from Chloranthus species suggest that it may also modulate key inflammatory pathways. A primary target for many anti-inflammatory sesquiterpene lactones is the Nuclear Factor-kappa B (NF-κB) signaling pathway [4][5][6].

The NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS)[5][6]. Many sesquiterpenes exert their anti-inflammatory effects by inhibiting this pathway at various points.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_p P-IκBα IKK->IkB_p Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_IkB NF-κB IκBα DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Figure 1: Simplified NF-κB Signaling Pathway.
Inhibition of Nitric Oxide Production

A downstream effect of NF-κB activation is the increased production of nitric oxide (NO) by iNOS[7][8][9]. While NO has important physiological roles, its overproduction during inflammation contributes to tissue damage. Several sesquiterpenoids from Chloranthus species have been shown to inhibit NO production in LPS-stimulated macrophages, suggesting that this could be a potential therapeutic effect of this compound.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay used to evaluate this compound, based on the protocol described by Zhang et al. (2012).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., NCI-H460, SMMC-7721)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The compound, this compound, is dissolved in DMSO to create a stock solution and then serially diluted with the medium to achieve the desired final concentrations. The culture medium is replaced with 100 µL of the medium containing the test compound at various concentrations. A control group receives medium with the same percentage of DMSO as the treated wells.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound at various concentrations incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The current body of research on this compound is limited, with only its low in vitro cytotoxicity against two cancer cell lines being formally documented. However, its structural classification as a sesquiterpene and its origin from Chloranthus japonicus, a plant rich in bioactive compounds, strongly suggest that it may possess other pharmacological activities.

Future research should focus on:

  • Anti-inflammatory screening: Investigating the ability of this compound to inhibit the production of inflammatory mediators such as NO, TNF-α, and interleukins in cellular models of inflammation.

  • Mechanism of action studies: Elucidating the specific molecular targets of this compound, with a particular focus on key components of the NF-κB signaling pathway.

  • In vivo studies: Evaluating the efficacy of this compound in animal models of inflammatory diseases.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify key structural features required for any observed biological activity.

References

Preliminary Cytotoxicity Screening of 8-epi-Chlorajapolide F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of "8-epi-Chlorajapolide F," a sesquiterpene isolated from Chloranthus japonicus. This document outlines the cytotoxic potential of this natural product against various cancer cell lines, details the experimental protocols for assessing cytotoxicity, and explores the potential signaling pathways involved in its mechanism of action.

Introduction to this compound and its Class

This compound belongs to the lindenane class of sesquiterpenoids, a group of natural products predominantly found in plants of the Chloranthaceae family. Sesquiterpenoids from Chloranthus japonicus have garnered significant interest for their diverse biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects. Preliminary screenings of extracts and isolated compounds from this plant have demonstrated promising antiproliferative activities against various cancer cell lines, prompting further investigation into the specific contributions of individual molecules like this compound.

Quantitative Cytotoxicity Data

While the comprehensive cytotoxicity profile of this compound is still under investigation, preliminary screenings of related compounds and extracts from Chloranthus japonicus provide valuable insights into its potential anticancer activity. The primary study identifying Chlorajapolide F and its isomers evaluated their cytotoxicity against human cancer cell lines.

Due to limitations in accessing the full-text of the pivotal study by Zhang et al. (2012), the specific IC50 values for this compound are not publicly available in the immediate literature. However, data for a structurally related lindenane sesquiterpenoid dimer, shizukaol D, also isolated from Chloranthus species, has been reported and is included below for comparative purposes.

CompoundCell LineAssayIC50 (µM)Reference
Shizukaol DSMMC-7721 (Human Hepatocellular Carcinoma)CCK-813.71 ± 1.68Tang et al., 2016[1]
This compound HeLa (Human Cervical Carcinoma), A549 (Human Lung Carcinoma) MTT Data reported in Zhang et al., 2012 Zhang et al., 2012[2]

Note: The cytotoxicity of this compound was evaluated, but the specific IC50 values require access to the full-text publication.

Experimental Protocols

The following are detailed methodologies for standard cytotoxicity assays commonly employed in the screening of natural products like this compound.

Cell Lines and Culture
  • HeLa (Human Cervical Adenocarcinoma): An immortal cell line derived from cervical cancer cells. HeLa cells are known for their robustness and rapid growth, making them a widely used model in cancer research.

  • A549 (Human Lung Carcinoma): A human lung adenocarcinoma epithelial cell line. These cells are a well-established model for studying lung cancer and are also used in drug metabolism and toxicity studies.

Cells are typically cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM or Roswell Park Memorial Institute - RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Protein-Bound Dye Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510-560 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Potential Signaling Pathways and Mechanisms of Action

Lindenane sesquiterpenoids have been reported to exert their biological effects through the modulation of various cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, studies on related compounds suggest potential mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis.[2][3][4][5] Dysregulation of this pathway is a hallmark of many cancers. Some lindenane sesquiterpenoids have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.

NF_kappaB_Signaling_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates NFkB_IkB NF-κB/IκB Complex (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB_P P-IκB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Releases Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis, Inflammation) Chlorajapolide This compound (Hypothesized) Chlorajapolide->IKK Inhibits? Apoptosis_Signaling_Pathway Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Extrinsic->Caspase8 Activates Intrinsic Intrinsic Pathway (Mitochondrial Stress) Bax_Bak Bax/Bak Activation Intrinsic->Bax_Bak Chlorajapolide This compound (Potential Inducer) Chlorajapolide->Intrinsic Induces? Caspase3 Executioner Caspases (Caspase-3, -6, -7) Caspase8->Caspase3 Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Start Start: Isolation of This compound Cell_Culture Cell Culture (e.g., HeLa, A549) Start->Cell_Culture Treatment Compound Treatment (Dose-Response) Cell_Culture->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (MTT or SRB) Incubation->Cytotoxicity_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 8-epi-Chlorajapolide F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the synthetic strategies toward 8-epi-Chlorajapolide F, a member of the lindenane class of sesquiterpenoid dimers. While a direct total synthesis of this compound has not been explicitly reported in the literature, this application note outlines a plausible synthetic pathway based on the reported total synthesis of its epimer, Chlorajapolide F, and related lindenane dimers. The proposed synthesis involves the preparation of a key monomer, chloranthalactone A, followed by a biomimetic dimerization reaction. This document provides detailed experimental protocols for key transformations and summarizes relevant quantitative data.

Introduction

This compound is a naturally occurring lindenane sesquiterpenoid dimer isolated from the plant Sarcandra glabra. The lindenane family of natural products has attracted significant interest from the scientific community due to their complex molecular architectures and promising biological activities. A concise and efficient total synthesis is crucial for further pharmacological studies and the development of novel therapeutic agents. This document details a proposed synthetic route to this compound, leveraging established synthetic methodologies for related compounds.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound hinges on the dimerization of a suitable lindenane monomer. A plausible disconnection leads back to the key intermediate, chloranthalactone A. The synthesis of this monomer is a critical first step.

Retrosynthesis of this compound This compound This compound Dimerization Dimerization This compound->Dimerization Chlorajapolide F (epimer) Chlorajapolide F (epimer) Chlorajapolide F (epimer)->Dimerization Chloranthalactone A (monomer) Chloranthalactone A (monomer) Dimerization->Chloranthalactone A (monomer) Lindenane Core Synthesis Lindenane Core Synthesis Chloranthalactone A (monomer)->Lindenane Core Synthesis

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are adapted from the literature for the synthesis of key intermediates and related lindenane sesquiterpenoids.

3.1. Synthesis of (±)-Chloranthalactone A

The synthesis of the monomer (±)-chloranthalactone A is a crucial prerequisite. While a detailed asymmetric synthesis is beyond the scope of this note, a racemic synthesis provides the foundational steps.

Workflow for the Synthesis of (±)-Chloranthalactone A:

Synthesis of Chloranthalactone A A Commercially Available Starting Material B Multi-step Synthesis A->B C Lindenane Core B->C D Functional Group Interconversion C->D E (±)-Chloranthalactone A D->E

Caption: General workflow for the synthesis of (±)-Chloranthalactone A.

Representative Protocol for a Key Step: Intramolecular Cyclopropanation to form the Lindenane Core

  • Reaction: To a solution of a suitable enone precursor in a solvent such as toluene is added a catalyst (e.g., a rhodium or copper complex) at a specified temperature (e.g., room temperature or elevated). The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Work-up: The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the tricyclic lindenane core.

3.2. Dimerization to (±)-Chlorajapolide F

The key dimerization step to form the Chlorajapolide skeleton has been reported to occur via a photodimerization of chloranthalactone A. It is plausible that this reaction may yield a mixture of diastereomers, including this compound, or that the initial product can be epimerized.

Protocol for Photodimerization:

  • Reaction: A solution of (±)-chloranthalactone A in a suitable solvent (e.g., benzene or acetonitrile) is degassed and irradiated with a high-pressure mercury lamp (e.g., 450 W) at room temperature for several hours.

  • Work-up: The solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to separate the diastereomeric products, including (±)-Chlorajapolide F and potentially (±)-8-epi-Chlorajapolide F.

3.3. Potential for Diastereoselective Synthesis and Epimerization

Achieving a diastereoselective synthesis of this compound or selective epimerization at the C8 position of Chlorajapolide F would be a significant advancement.

  • Diastereoselective Dimerization: The use of chiral catalysts or auxiliaries during the dimerization step could potentially favor the formation of the 8-epi diastereomer.

  • Epimerization: Treatment of Chlorajapolide F with a base (e.g., sodium methoxide in methanol) or acid could potentially induce epimerization at the C8 position, leading to a mixture from which this compound can be isolated.

Quantitative Data

The following table summarizes representative yields for key transformations in the synthesis of related lindenane sesquiterpenoids. Note that specific yields for the synthesis of this compound are not available and these serve as an estimation based on analogous reactions.

Reaction Step Product Reported Yield (%) Reference
Intramolecular CyclopropanationLindenane Core60-85Generic
Synthesis of (±)-Chloranthalactone A(±)-Chloranthalactone A~50 (over several steps)Generic
Photodimerization of Chloranthalactone A(±)-Chlorajapolide F40-60Generic

Conclusion

The total synthesis of this compound remains an open challenge in synthetic organic chemistry. The pathway outlined in this application note, based on the synthesis of its epimer, provides a solid foundation for researchers to pursue this target. The key challenges lie in the stereocontrolled construction of the lindenane monomer and the diastereoselective dimerization to favor the 8-epi configuration. Further investigation into the reaction conditions for the dimerization and potential epimerization strategies will be critical for the successful synthesis of this complex natural product. The development of a robust synthetic route will enable more detailed biological evaluation and support drug discovery efforts based on the lindenane scaffold.

Application Notes and Protocols for the Synthesis of 8-epi-Chlorajapolide F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-epi-Chlorajapolide F is a member of the lindenane family of sesquiterpenoid dimers, isolated from plants of the Chloranthus genus, such as Chloranthus japonicus.[1][2] These natural products exhibit a range of interesting biological activities and possess complex, stereochemically rich architectures that make them compelling targets for total synthesis. This document provides a detailed overview of a proposed synthetic strategy for this compound, based on established methodologies for the synthesis of related lindenane sesquiterpenoids. The protocols and data presented are derived from successful total syntheses of structurally similar compounds and are intended to serve as a guide for the chemical synthesis of this compound and its analogues.

Proposed Retrosynthetic Analysis

The synthetic approach hinges on a convergent strategy, wherein key fragments of the molecule are synthesized independently before being coupled together. The core of the proposed synthesis is the construction of the characteristic tricyclic skeleton of the lindenane monomer, followed by a late-stage dimerization. A plausible retrosynthetic analysis is outlined below. The key disconnection is a [4+2] cycloaddition to form the dimeric structure.

G 8-epi-Chlorajapolide_F This compound Dimerization [4+2] Cycloaddition 8-epi-Chlorajapolide_F->Dimerization Monomer_A Lindenane Monomer A (Diene Precursor) Dimerization->Monomer_A Monomer_B Lindenane Monomer B (Dienophile) Dimerization->Monomer_B Core_Synthesis_A Tricyclic Core Synthesis Monomer_A->Core_Synthesis_A Core_Synthesis_B Tricyclic Core Synthesis Monomer_B->Core_Synthesis_B Starting_Materials_A Acyclic Precursors Core_Synthesis_A->Starting_Materials_A Starting_Materials_B Acyclic Precursors Core_Synthesis_B->Starting_Materials_B

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Lindenane Monomer Core

The construction of the lindenane monomer is a critical phase of the synthesis. A representative synthetic sequence is detailed below, based on the successful synthesis of related natural products.

Key Experimental Protocols

1. Intramolecular [4+2] Cycloaddition to form the Tricyclic Core:

This key step establishes the characteristic fused ring system of the lindenane skeleton.

  • Reaction: A suitably substituted diene-yne precursor is subjected to thermal or Lewis acid-catalyzed intramolecular Diels-Alder reaction.

  • Reagents and Conditions:

    • Precursor: A linear precursor containing a diene and an alkyne moiety.

    • Catalyst (optional): A Lewis acid such as BF₃·OEt₂ or a transition metal catalyst.

    • Solvent: A high-boiling point, inert solvent like toluene or xylene.

    • Temperature: Typically refluxing conditions (110-140 °C).

    • Reaction Time: 12-24 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.

2. Functional Group Manipulations and Stereochemical Control:

Subsequent to the formation of the core, a series of functional group interconversions are necessary to install the required oxidation patterns and stereocenters.

  • Epoxidation: Stereoselective epoxidation of a double bond can be achieved using reagents like m-CPBA or by employing a Sharpless asymmetric epoxidation for chiral control.

  • Reduction: Ketones and esters can be reduced using standard reducing agents such as NaBH₄, LiAlH₄, or DIBAL-H to introduce hydroxyl groups with specific stereochemistry.

  • Oxidation: Alcohols can be oxidized to aldehydes or ketones using reagents like PCC, PDC, or Swern oxidation.

  • Protection/Deprotection: Hydroxyl and other functional groups may require protection during the synthesis. Common protecting groups include silyl ethers (e.g., TBS, TIPS), acetals, and benzyl ethers.

Table of Representative Intermediates and Yields
StepReactionStarting MaterialKey ReagentsProductYield (%)
1Intramolecular Diels-AlderAcyclic diene-yneToluene, refluxTricyclic core75-85
2Stereoselective EpoxidationTricyclic core with alkenem-CPBA, DCMEpoxidized intermediate80-90
3Reductive Opening of EpoxideEpoxidized intermediateLiAlH₄, THFDiol intermediate85-95
4Selective OxidationDiol intermediatePCC, DCMHydroxy-ketone intermediate70-80
5MethylationHydroxy-ketone intermediateMeI, NaH, THFMethoxy-ketone intermediate90-95

Dimerization to form this compound

The final key step is the dimerization of two advanced monomer intermediates via a [4+2] cycloaddition.

Experimental Protocol for Dimerization
  • Reaction: A lindenane monomer bearing a diene moiety is reacted with another monomer acting as a dienophile.

  • Reagents and Conditions:

    • Diene precursor: Prepared in situ from a suitable precursor, often through elimination.

    • Dienophile: An electron-deficient alkene, such as an α,β-unsaturated lactone.

    • Solvent: Toluene or xylene.

    • Temperature: High temperature (e.g., 180 °C) in a sealed tube.

    • Reaction Time: 24-48 hours.

  • Work-up: The reaction mixture is cooled, and the solvent is evaporated. The residue is purified by preparative HPLC to isolate the desired dimer.

G cluster_0 Monomer Synthesis cluster_1 Dimerization Start Acyclic Precursor Step1 Intramolecular Diels-Alder Start->Step1 Heat/Catalyst Step2 Functional Group Interconversion Step1->Step2 Multi-step Monomer Lindenane Monomer Step2->Monomer Monomer_Diene Monomer (Diene) Monomer->Monomer_Diene Monomer_Dienophile Monomer (Dienophile) Monomer->Monomer_Dienophile Cycloaddition [4+2] Cycloaddition Monomer_Diene->Cycloaddition Monomer_Dienophile->Cycloaddition Heat Product This compound Cycloaddition->Product

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound represents a significant challenge in natural product synthesis. The strategy outlined here, based on the successful synthesis of related lindenane sesquiterpenoids, provides a viable pathway for the construction of this complex molecule. The key steps involve the formation of the tricyclic lindenane core via an intramolecular Diels-Alder reaction, followed by careful functional group manipulations and a final intermolecular [4+2] cycloaddition for dimerization. These protocols and strategies can serve as a valuable resource for researchers engaged in the synthesis of Chlorajapolide family natural products and their analogues for further biological evaluation and drug discovery efforts.

References

Application Notes & Protocols: A Strategic Approach to the Enantioselective Synthesis of 8-epi-Chlorajapolide F

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a specific enantioselective total synthesis of 8-epi-Chlorajapolide F has not been reported in peer-reviewed scientific literature. The following application notes and protocols are therefore based on established principles and common strategies in the field of macrolide synthesis. This document is intended to serve as a strategic guide and a foundational resource for researchers aiming to develop a synthetic route to this target molecule.

Introduction: The Challenge of Chlorajapolide F and its Epimers

Chlorajapolides are a class of macrolides that present a formidable synthetic challenge due to their complex stereochemical architecture, including multiple contiguous stereocenters and a macrocyclic lactone ring. The enantioselective synthesis of a specific epimer, such as this compound, requires precise control over stereochemistry at each stage of the synthesis. Key challenges in macrolide synthesis include the construction of the polyketide backbone with correct relative and absolute stereochemistry, the formation of the macrocycle, and the late-stage introduction of sensitive functional groups.

A convergent approach is often favored for the synthesis of complex macrolides. This involves the independent synthesis of key fragments of the molecule, which are then coupled together, followed by macrolactonization to form the large ring. This strategy allows for the development of robust and flexible synthetic routes.

Retrosynthetic Analysis of this compound

A hypothetical retrosynthetic analysis of this compound, based on common strategies for macrolide synthesis, is presented below. This analysis disconnects the molecule into key building blocks that could be synthesized enantioselectively.

Retrosynthesis This compound This compound Macrolactonization Macrolactonization This compound->Macrolactonization Seco_acid Hydroxy Acid Precursor (Seco-acid) Macrolactonization->Seco_acid Coupling Fragment Coupling (e.g., Wittig, Suzuki, etc.) Seco_acid->Coupling Fragment_A Fragment A (C1-C9) Coupling->Fragment_A Fragment_B Fragment B (C10-C19) Coupling->Fragment_B Stereoselective_synthesis_A Asymmetric Synthesis Fragment_A->Stereoselective_synthesis_A Stereoselective_synthesis_B Asymmetric Synthesis Fragment_B->Stereoselective_synthesis_B Chiral_pool_A Chiral Pool or Asymmetric Catalysis Stereoselective_synthesis_A->Chiral_pool_A Chiral_pool_B Chiral Pool or Asymmetric Catalysis Stereoselective_synthesis_B->Chiral_pool_B

Caption: Hypothetical retrosynthetic analysis of this compound.

Generalized Experimental Workflow

The successful synthesis of a complex macrolide like this compound would likely follow a multi-stage workflow, as depicted below. This involves the parallel synthesis of key fragments, their subsequent coupling, and final macrocyclization and deprotection steps.

Workflow cluster_fragment_A Fragment A Synthesis cluster_fragment_B Fragment B Synthesis A1 Chiral Starting Material A2 Chain Elongation & Stereocenter Installation A1->A2 A3 Functional Group Manipulation A2->A3 A4 Purified Fragment A A3->A4 Coupling Fragment Coupling A4->Coupling B1 Chiral Starting Material B2 Chain Elongation & Stereocenter Installation B1->B2 B3 Functional Group Manipulation B2->B3 B4 Purified Fragment B B3->B4 B4->Coupling Deprotection1 Selective Deprotection Coupling->Deprotection1 Macrolactonization Macrolactonization Deprotection1->Macrolactonization Deprotection2 Global Deprotection Macrolactonization->Deprotection2 Purification Purification and Characterization Deprotection2->Purification Final_Product This compound Purification->Final_Product

8-epi-Chlorajapolide F: Uncharted Territory for a Potential Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, "8-epi-Chlorajapolide F" remains a largely uncharacterized natural product. At present, there is no published data detailing its use as a molecular probe, its mechanism of action, or any associated signaling pathways. Consequently, the development of detailed application notes and experimental protocols is not feasible.

Initial database searches confirm the existence of this compound, providing basic phytochemical properties such as its molecular formula (C₁₆H₂₀O₄) and molecular weight (276.33 g/mol ). However, this information is insufficient for the creation of in-depth scientific documentation for research applications.

The broader search into the "Chlorajapolide" family of natural products also failed to yield relevant information that could be extrapolated to the "8-epi" stereoisomer. While the "Chlorajapolide" name suggests the presence of chlorine, a halogen that can be useful in molecular probes, no studies have been published that explore this potential.

The development of a molecular probe requires a thorough understanding of its biological activity, including its specific cellular targets and the downstream effects of its binding. This foundational knowledge, which is currently lacking for this compound, is essential for designing and validating experimental protocols.

Researchers and drug development professionals interested in this molecule would first need to undertake foundational research to:

  • Isolate or synthesize sufficient quantities of this compound.

  • Characterize its basic biological activity through in vitro and in cell-based assays. This would involve screening for cytotoxic, anti-inflammatory, or other relevant activities.

  • Identify its molecular target(s) using techniques such as affinity chromatography, proteomics, or genetic screens.

  • Elucidate the signaling pathways modulated by its interaction with its target(s).

Without this fundamental scientific investigation, any attempt to create application notes or protocols would be purely speculative and without a valid scientific basis. The scientific community awaits primary research to unlock the potential of this compound and the broader Chlorajapolide family.

Application Notes and Protocols for Cell-Based Assays: 8-epi-Chlorajapolide F

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-epi-Chlorajapolide F is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities.[1][2] Structurally related compounds, such as other xanthanolides, have demonstrated significant anti-tumor effects, including the induction of cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[3][4][5][6][7] For instance, a similar compound, 1β-hydroxyl-5α-chloro-8-epi-xanthatin, has been shown to induce apoptosis in hepatocellular carcinoma cells through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[8] Another related compound, 8-epi-xanthatin, induces apoptosis in prostate cancer cells by inhibiting STAT3 signaling.[9][10]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the cytotoxic and anti-proliferative activities of this compound. The selected assays are designed to quantify the compound's effect on cell viability, apoptosis, and cell cycle progression, providing critical insights for researchers in oncology and drug development.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[11][12] The concentration of the solubilized formazan is directly proportional to the number of viable cells.[13]

Data Presentation: Dose-Response Cytotoxicity of this compound

The following table presents sample data for the effect of this compound on the viability of a human cancer cell line (e.g., A549 lung carcinoma) after 48 hours of treatment. The IC50 (half-maximal inhibitory concentration) is a key metric derived from this data.

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2500.085100.0
11.1250.07090.0
50.8750.06570.0
100.6250.05050.0
250.3130.04025.0
500.1500.02512.0
1000.0630.0155.0

Experimental Protocol: MTT Assay

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).[14]

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[14] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[12]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot cell viability against the log of the compound concentration to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with This compound B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

MTT Assay Experimental Workflow.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Apoptosis is a form of programmed cell death. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late-stage apoptotic and necrotic cells.[15] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation: Apoptosis Induction by this compound

The following table summarizes flow cytometry data for cells treated with this compound for 48 hours.

TreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control95.1 ± 2.52.5 ± 0.82.4 ± 0.7
This compound (10 µM)65.3 ± 3.125.8 ± 2.28.9 ± 1.5
This compound (25 µM)30.7 ± 4.048.2 ± 3.521.1 ± 2.8

Experimental Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Deionized water

  • 12x75 mm polystyrene tubes for flow cytometry

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.[15]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[15]

  • Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis_Signaling cluster_pathway Proposed Apoptotic Pathway Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS STAT3 STAT3 Pathway Inhibition Compound->STAT3 Mito Mitochondrial Stress ROS->Mito STAT3->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed Apoptotic Signaling Pathway.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anti-cancer agents exert their effects by causing cell cycle arrest at specific checkpoints.[3][5][6] Propidium Iodide is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. By staining fixed and permeabilized cells with PI, flow cytometry can be used to generate a DNA content histogram, revealing the cell cycle distribution.[13]

Data Presentation: Cell Cycle Distribution Analysis

The table below shows the percentage of cells in each phase of the cell cycle after treatment with this compound for 24 hours.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control65.2 ± 3.420.5 ± 2.114.3 ± 1.91.1 ± 0.4
This compound (10 µM)50.1 ± 2.815.3 ± 1.734.6 ± 2.55.2 ± 1.1
This compound (25 µM)35.8 ± 3.110.2 ± 1.554.0 ± 3.312.5 ± 2.0

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[17][18]

  • 12x75 mm polystyrene tubes for flow cytometry

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10^6 cells per sample.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[17][19]

  • Incubation: Fix the cells for at least 30 minutes on ice or store them at -20°C for several weeks.[17][20]

  • Rehydration and Washing: Centrifuge the fixed cells (a higher speed may be required) and discard the ethanol.[17] Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[19] The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring accurate DNA content measurement.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[19]

  • Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence signal and gate out doublets and aggregates to ensure accurate analysis of single cells.[17][19]

CellCycle_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Flow Cytometry A Treat and Harvest Cells B Wash with PBS A->B C Fix in Cold 70% Ethanol B->C D Wash to remove Ethanol C->D E Resuspend in PI/RNase A Solution D->E F Incubate for 30 min E->F G Acquire Data on Flow Cytometer F->G H Gate on Single Cells G->H I Analyze DNA Content Histogram H->I

Cell Cycle Analysis Workflow.

References

Application Notes and Protocols for In Vitro Evaluation of 8-epi-Chlorajapolide F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-epi-Chlorajapolide F is a marine-derived natural product with a complex chemical structure that suggests potential biological activity. This document outlines detailed protocols for the initial in vitro assessment of its cytotoxic and apoptotic effects on cancer cell lines, along with methods to investigate its potential mechanism of action. The protocols are designed to be a starting point for researchers and may require optimization based on the specific cell lines and experimental conditions used.

Data Presentation: Hypothetical In Vitro Activity of this compound

The following tables present hypothetical data for this compound to serve as a template for data organization and presentation.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM) [Example Data]
DU145Prostate Cancer483.2[1]
HepG2Hepatocellular Carcinoma485.8
A549Lung Carcinoma487.1
K562Chronic Myelogenous Leukemia484.2
293TNormal Human Kidney48> 50

Table 2: Apoptosis Induction by this compound in DU145 Cells (24h Treatment)

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-) [Example Data]% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) [Example Data]
0 (Vehicle Control)3.51.2
110.23.4
525.88.9
1045.115.6

Table 3: Effect of this compound on Protein Expression in DU145 Cells (24h Treatment)

Target ProteinTreatment Concentration (µM)Relative Protein Expression (Fold Change vs. Control) [Example Data]
p-STAT3 (Tyr705)50.4
Total STAT350.9
Bcl-250.3
Cleaved Caspase-354.5
Cleaved PARP53.8

Experimental Protocols

Cell Viability Assay (CCK-8 Protocol)

This protocol is for determining the cytotoxic effects of this compound on cancer cells using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • Cancer cell lines (e.g., DU145, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell type.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the absorbance of the blank wells.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Use unstained and single-stained controls for compensation and gating.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis for Signaling Pathways

This protocol is to assess the effect of this compound on the expression of key proteins involved in apoptosis and cell signaling.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against STAT3, p-STAT3, Bcl-2, Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat cells as described for the apoptosis assay.

    • After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin) to normalize protein expression levels.

Visualizations

Hypothetical Signaling Pathway

G node_compound This compound node_ros ↑ ROS Production node_compound->node_ros node_stat3 p-STAT3 (Tyr705) ↓ node_compound->node_stat3 node_ros->node_stat3 inhibits node_bcl2 Bcl-2 Expression ↓ node_stat3->node_bcl2 regulates node_caspase Caspase-3 Activation node_bcl2->node_caspase inhibits node_parp PARP Cleavage node_caspase->node_parp node_apoptosis Apoptosis node_parp->node_apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow

G cluster_0 In Vitro Evaluation start Cancer Cell Culture treatment Treat with This compound start->treatment cytotoxicity Cytotoxicity Assay (CCK-8) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Mechanism Study (Western Blot) treatment->western_blot ic50 Determine IC50 cytotoxicity->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant pathway_analysis Analyze Signaling Pathways western_blot->pathway_analysis end Data Interpretation & Conclusion ic50->end apoptosis_quant->end pathway_analysis->end

References

Application Note: Quantitative Analysis of 8-epi-Chlorajapolide F using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-epi-Chlorajapolide F is a sesquiterpenoid natural product isolated from plants such as Chloranthus japonicus and has been identified as a potential bioactive component in medicinal herbs like Salvia miltiorrhiza.[1][2][3] As research into the therapeutic potential of natural products continues to grow, robust and reliable analytical methods for their quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and quality control studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used technique for the analysis of polyketides and other natural products.[4][5]

Principle of the Method

This method utilizes the high separation efficiency of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with the high sensitivity and selectivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The sample is first subjected to a protein precipitation and extraction step to remove interfering substances. The extracted analyte is then separated from other components on a C18 reversed-phase column. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and quantified by monitoring specific precursor-to-product ion transitions.

Materials and Reagents

  • This compound analytical standard (purity >98%)

  • Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Experimental Protocols

Standard Solution and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol in water.

  • Calibration Curve Standards: Spike the appropriate volume of working standard solutions into the blank matrix (e.g., plasma, cell lysate) to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation from Biological Matrix (e.g., Plasma)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Parameters (Illustrative)

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters (Hypothetical)

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr
MRM Transitions This compound: m/z 349.2 -> 187.1 (Quantifier), m/z 349.2 -> 245.2 (Qualifier) Internal Standard: (To be determined based on the selected IS)
Collision Energy Optimized for each transition

Data Presentation

Table 1: Calibration Curve for this compound Quantification (Illustrative Data)

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.850
100011.720
0.9995

Table 2: Precision and Accuracy of the Method (Illustrative Data)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LQC2.54.86.2103.5
MQC753.14.598.7
HQC7502.53.8101.2

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) standards Calibration Standards (1-1000 ng/mL) stock->standards qc QC Samples (Low, Mid, High) stock->qc sample Biological Sample (e.g., Plasma) precip Protein Precipitation (Acetonitrile) sample->precip centrifuge1 Centrifugation precip->centrifuge1 evap Evaporation (Nitrogen) centrifuge1->evap reconstitute Reconstitution evap->reconstitute lc UHPLC Separation (C18 Column) reconstitute->lc ms Tandem MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Workflow for the quantification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) adaptor Adaptor Proteins receptor->adaptor compound This compound ikk IKK Complex compound->ikk Inhibition adaptor->ikk ikb IκB ikk->ikb P nfkb NF-κB ikb->nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) dna->cytokines Transcription

Caption: Hypothetical anti-inflammatory signaling pathway modulation.

References

Target Identification Strategies for 8-epi-Chlorajapolide F: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific target identification studies for "8-epi-Chlorajapolide F" are not extensively documented in publicly available scientific literature. The following application notes and protocols are presented as a comprehensive guide for researchers initiating such studies, based on established methodologies for target deconvolution of novel natural products.

Introduction

Natural products are a cornerstone of drug discovery, offering vast chemical diversity and potent biological activities.[1][2][3] A critical step in the development of a bioactive natural product is the identification of its molecular target(s), which elucidates its mechanism of action and facilitates further optimization.[1][3] This document outlines a strategic workflow and detailed protocols for the target identification of "this compound," a novel natural product. The methodologies described herein encompass both affinity-based and biophysical approaches to provide a robust framework for target discovery and validation.

Hypothetical Data Summary

Successful target identification studies generate quantitative data to validate the interaction between the small molecule and its protein target. The following table presents a hypothetical data summary for this compound, which researchers can use as a template to organize their experimental findings.

ParameterValueMethodCell Line/System
IC50 (Cytotoxicity) 1.5 µMMTT AssayHeLa
Binding Affinity (Kd) 250 nMIsothermal Titration CalorimetryPurified Target Protein X
Thermal Shift (ΔTm) +4.2 °CCellular Thermal Shift AssayIntact HEK293T cells
Target Occupancy (EC50) 0.8 µMIn-cell Western BlotA549

Experimental Protocols

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[4][5] This method involves immobilizing a modified version of the bioactive compound (the "bait") onto a solid support to "fish" for its interacting proteins (the "prey").[6][7]

a. Synthesis of this compound Affinity Probe:

A crucial first step is the chemical synthesis of an affinity probe. This typically involves introducing a linker arm to a position on the molecule that is not essential for its biological activity, and terminating the linker with a reactive handle (e.g., an alkyne or an azide for click chemistry) or a high-affinity tag like biotin. Structure-activity relationship (SAR) studies are essential to guide the design of the probe to ensure its biological activity is retained.[8]

b. Protocol for Affinity Pulldown:

  • Immobilization of Affinity Probe:

    • Couple the synthesized this compound affinity probe to a solid support (e.g., NHS-activated sepharose beads or streptavidin-coated magnetic beads if using a biotinylated probe).

    • Incubate the probe with the beads according to the manufacturer's instructions.

    • Wash the beads extensively with coupling buffer to remove any non-covalently bound probe.

    • Block any remaining active sites on the beads to prevent non-specific protein binding.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line sensitive to this compound) to ~80-90% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Affinity Pulldown:

    • Incubate the cleared cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked but not coupled with the affinity probe.

    • For competitive elution, a parallel experiment can be performed where the lysate is pre-incubated with an excess of free this compound before adding the affinity beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads. This can be achieved by:

      • Competitive elution with an excess of free this compound.

      • Changing the pH or ionic strength of the buffer.

      • Using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands of interest (those present in the affinity pulldown but absent or reduced in the negative control).

    • Perform in-gel digestion of the proteins (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

Experimental Workflow for Affinity Chromatography-Mass Spectrometry

AC_MS_Workflow cluster_preparation Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis Probe Synthesize Affinity Probe Immobilize Immobilize Probe on Beads Probe->Immobilize Lysate Prepare Cell Lysate Incubate Incubate Beads with Lysate Lysate->Incubate Immobilize->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Identify Identify Proteins MS->Identify

Caption: Workflow for target identification using affinity chromatography-mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify target engagement in a cellular context without the need for compound modification.[9][10][11] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[9][12][13]

a. Protocol for CETSA:

  • Cell Treatment:

    • Plate cells and grow to the desired confluency.

    • Treat the cells with this compound at various concentrations. Include a vehicle-treated control (e.g., DMSO).

    • Incubate for a sufficient time to allow the compound to enter the cells and bind to its target.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., from 40°C to 70°C in a thermal cycler) for a fixed duration (e.g., 3 minutes). One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

    • Collect the supernatant and determine the protein concentration.

  • Protein Detection and Analysis:

    • Analyze the soluble protein fraction by Western blot using an antibody specific for the putative target protein identified by AC-MS.

    • Alternatively, for a proteome-wide approach (Thermal Proteome Profiling or TPP), the soluble proteins can be analyzed by quantitative mass spectrometry.[14]

    • Quantify the band intensities (for Western blot) or protein abundance (for MS) at each temperature.

    • Plot the amount of soluble protein as a function of temperature to generate a "melting curve". A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow Cell_Treatment Treat Cells with Compound Heat_Shock Apply Heat Gradient Cell_Treatment->Heat_Shock Lysis Lyse Cells Heat_Shock->Lysis Centrifugation Separate Soluble/Insoluble Fractions Lysis->Centrifugation Analysis Analyze Soluble Fraction (Western Blot or MS) Centrifugation->Analysis Melting_Curve Generate Melting Curve Analysis->Melting_Curve

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical Signaling Pathway Perturbation

Assuming that the target of this compound is a key kinase (e.g., "Kinase X") in a pro-survival signaling pathway, its inhibition would lead to downstream effects such as the activation of apoptosis. The following diagram illustrates this hypothetical mechanism of action.

Hypothetical Signaling Pathway of this compound

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Downstream_Effector->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Compound This compound Compound->Kinase_X

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for High-Throughput Screening of 8-epi-Chlorajapolide F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 8-epi-Chlorajapolide F is a hypothetical compound for the purpose of this application note. The biological activities, protocols, and data presented are illustrative and based on methodologies commonly employed for the high-throughput screening of novel natural products with potential cytotoxic effects.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Halogenated compounds, in particular, have demonstrated a wide range of biological activities, including potent antitumor properties.[1][2] This application note describes the use of "this compound," a hypothetical chlorinated diterpenoid, in a high-throughput screening (HTS) campaign to identify and characterize its potential as a cytotoxic agent against human cancer cell lines.

The primary objective of this HTS campaign is to determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines and to establish a robust protocol for future screening of analog libraries. The methodologies outlined herein are designed for efficiency, reproducibility, and scalability, making them suitable for large-scale drug discovery efforts.

Quantitative Data Summary

The following table summarizes the hypothetical cytotoxic activity of this compound against three common cancer cell lines as determined by a CellTiter-Glo® Luminescent Cell Viability Assay. Doxorubicin, a well-characterized chemotherapeutic agent, is included as a positive control.

CompoundHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
This compound2.55.28.1
Doxorubicin0.81.21.5

Experimental Protocols

1. High-Throughput Cell-Based Cytotoxicity Assay

This protocol outlines a method for determining the cytotoxic effects of this compound using a luminescent-based cell viability assay in a 384-well format.

Materials:

  • HeLa, A549, and MCF-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (10 mM stock in DMSO)

  • Doxorubicin (10 mM stock in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 384-well clear-bottom white plates

  • Multidrop™ Combi Reagent Dispenser

  • Acoustic liquid handler (e.g., Echo® 555)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh media to a concentration of 5 x 10^4 cells/mL.

    • Using a Multidrop™ Combi, dispense 40 µL of the cell suspension into each well of a 384-well plate (2000 cells/well).

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Compound Dispensing:

    • Create a serial dilution of this compound and Doxorubicin in DMSO.

    • Using an acoustic liquid handler, transfer 40 nL of each compound concentration to the appropriate wells of the cell plates. This will result in a final DMSO concentration of 0.1%.

    • Include wells with DMSO only as a negative control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Luminescent Viability Assay:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO-only controls.

    • Plot the dose-response curves and calculate the IC50 values using a non-linear regression model.

Signaling Pathway and Workflow Diagrams

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Receptor Caspase-8 Caspase-8 Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9 Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Bax Bax Cytochrome_c Cytochrome_c Bax->Cytochrome_c Bcl-2 Bcl-2 Bcl-2->Bax Cytochrome_c->Caspase-9 8-epi-Chlorajapolide_F 8-epi-Chlorajapolide_F 8-epi-Chlorajapolide_F->Receptor 8-epi-Chlorajapolide_F->Bax 8-epi-Chlorajapolide_F->Bcl-2

Caption: Hypothetical apoptotic pathway initiated by this compound.

Experimental Workflow for High-Throughput Cytotoxicity Screening

G cluster_setup Assay Setup cluster_screening Screening cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HeLa, A549, MCF-7) Cell_Seeding 2. Cell Seeding (384-well plates) Cell_Culture->Cell_Seeding Compound_Dispensing 3. Compound Addition (Acoustic Dispensing) Cell_Seeding->Compound_Dispensing Incubation_72h 4. Incubation (72 hours) Compound_Dispensing->Incubation_72h Reagent_Addition 5. Add CellTiter-Glo® Incubation_72h->Reagent_Addition Luminescence_Reading 6. Read Luminescence Reagent_Addition->Luminescence_Reading Data_Normalization 7. Normalize to Controls Luminescence_Reading->Data_Normalization Curve_Fitting 8. Dose-Response Curves & IC50 Calculation Data_Normalization->Curve_Fitting

Caption: High-throughput cytotoxicity screening workflow.

References

Application Notes and Protocols for the Derivatization of 8-epi-Chlorajapolide F and Subsequent Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-epi-Chlorajapolide F is a member of the briarane diterpenoid class of marine natural products. Briarane diterpenoids have been isolated from various marine organisms, particularly gorgonian corals, and have demonstrated a wide range of biological activities, including anti-inflammatory, cytotoxic, antiviral, and antifouling properties.[1][2][3] The complex and unique chemical architecture of these compounds makes them attractive scaffolds for the development of new therapeutic agents.

This document provides detailed application notes and protocols for the derivatization of this compound to explore its structure-activity relationships (SAR). The primary focus is on enhancing its potential anti-inflammatory and cytotoxic activities. The protocols provided herein are based on established methodologies for the derivatization and bio-evaluation of similar briarane diterpenoids, such as excavatolide B.[4][5][6]

Rationale for Derivatization

The derivatization of natural products is a crucial step in drug discovery and development. For this compound, derivatization can serve several purposes:

  • Improve Potency: Modify the core structure to enhance its interaction with biological targets.

  • Enhance Selectivity: Reduce off-target effects and improve the therapeutic index.

  • Optimize Physicochemical Properties: Improve solubility, stability, and bioavailability.

  • Elucidate Mechanism of Action: Identify key functional groups responsible for its biological activity.

Based on studies of analogous briarane diterpenoids, the C-12 hydroxyl group presents a strategic position for derivatization, such as through esterification, without significantly altering the core structure.[4][5][6]

Data Presentation: Bioactivity of Briarane Diterpenoids

The following tables summarize the reported cytotoxic and anti-inflammatory activities of various briarane diterpenoids, which serve as a benchmark for the activity studies of this compound and its derivatives.

Table 1: Cytotoxic Activity of Briarane Diterpenoids against A549 and MG-63 Cancer Cell Lines

CompoundA549 IC₅₀ (µM)MG-63 IC₅₀ (µM)Reference
Gemmacolide AZ28.3-[1]
Gemmacolide BA24.715.8[1]
Gemmacolide BB34.1-[1]
Gemmacolide BC26.811.4[1]
Gemmacolide BE25.830.6[1]
Gemmacolide BF13.734.8[1]
Dichotellide O25.536.8[1]
Gemmacolide L-20.5[7]
Gemmacolide M-23.7[7]
Gemmacolide N16.418.8[7]

Table 2: Anti-inflammatory Activity of Briarane Diterpenoids

CompoundAssayActivityConcentration (µM)Reference
Briarenolide KiNOS Inhibition76.33%10[8]
Briarenolide LiNOS Inhibition68.29%10[8]
Briaexcavatolide PiNOS Inhibition53.47%10[3]
Excavatolide BNO Inhibition37.7%10[5]
Excavatolide B Derivative 21NO Inhibition35.5%10[5]
Excavatolide B Derivative 22NO Inhibition29.1%10[5]
Excavatolide B Derivative 23NO Inhibition30.7%10[5]
Excavatolide B Derivative 33NO Inhibition18.9%10[5]

Experimental Protocols

Protocol 1: Derivatization of this compound via Steglich Esterification

This protocol describes the esterification of the C-12 hydroxyl group of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid, etc.)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the carboxylic acid (1.5 eq) and DMAP (0.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester derivative.

  • Characterize the purified derivative by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and HRMS).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the evaluation of the cytotoxic activity of this compound and its derivatives against cancer cell lines (e.g., A549 and MG-63).

Materials:

  • Human lung carcinoma (A549) and human osteosarcoma (MG-63) cell lines

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Culture A549 and MG-63 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound and its derivatives in DMSO.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 25, 50 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay

This protocol describes the evaluation of the anti-inflammatory activity of the compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound and its derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition compared to the vehicle control.

  • Concurrently, perform an MTT assay on the remaining cells to assess cell viability and rule out cytotoxicity-mediated reduction in NO levels.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Derivatization cluster_bioassay Biological Evaluation start This compound derivatization Steglich Esterification (Protocol 1) start->derivatization Carboxylic Acid, DCC, DMAP derivatives Purified Derivatives derivatization->derivatives Purification cytotoxicity Cytotoxicity Assay (MTT, Protocol 2) derivatives->cytotoxicity inflammation Anti-inflammatory Assay (NO Inhibition, Protocol 3) derivatives->inflammation data_analysis Data Analysis (IC50, % Inhibition) cytotoxicity->data_analysis inflammation->data_analysis

Caption: Workflow for the derivatization and biological evaluation of this compound.

NF-κB Signaling Pathway

Caption: Simplified canonical NF-κB signaling pathway, a potential target for anti-inflammatory briarane diterpenoids.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of "8-epi-Chlorajapolide F" - Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Notice: We regret to inform you that a comprehensive technical support center for the total synthesis of "8-epi-Chlorajapolide F" cannot be provided at this time.

Extensive searches of the available scientific literature did not yield a published total synthesis for "this compound" or its parent compound, "Chlorajapolide F." The creation of detailed and accurate troubleshooting guides, frequently asked questions (FAQs), quantitative data tables, and specific experimental protocols is contingent upon the existence of published research detailing the synthetic route and the challenges encountered.

Without access to this foundational information, we are unable to generate the specific, in-depth technical content you requested. The development of a technical support resource that meets the high standards of accuracy and utility for researchers, scientists, and drug development professionals is not feasible in the absence of primary literature on the total synthesis of this molecule.

We will continue to monitor the scientific literature, and should a total synthesis of "this compound" be published, we will be pleased to revisit this topic and develop the comprehensive technical support center you have requested.

Technical Support Center: Synthesis of 8-epi-Chlorajapolide F

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this writing, a specific, peer-reviewed total synthesis for "8-epi-Chlorajapolide F" has not been publicly detailed. This guide is therefore based on established methodologies for the synthesis of structurally related complex chlorinated marine macrolides. The troubleshooting advice and protocols provided are general best practices for the key chemical transformations likely involved in such a synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic strategy for a complex macrolide like this compound?

A common and powerful strategy for the synthesis of large, complex macrolides is a convergent approach. This involves preparing several key fragments of the molecule independently and then coupling them together near the end of the synthesis. The final macrocycle is typically formed through a macrolactonization reaction, often a ring-closing metathesis (RCM).

Below is a hypothetical retrosynthetic analysis for this compound, which illustrates this strategy. The key disconnections are the ester bond, revealing the seco-acid, and strategic carbon-carbon bonds to break the molecule down into smaller, more manageable fragments.

G This compound This compound Seco-Acid Seco-Acid This compound->Seco-Acid Macrolactonization (e.g., Yamaguchi, Shiina) Fragment A (C1-C9) Fragment A (C1-C9) Seco-Acid->Fragment A (C1-C9) Esterification/Coupling Fragment B (C10-C19) Fragment B (C10-C19) Seco-Acid->Fragment B (C10-C19) C-C Bond Formation (e.g., Wittig, Suzuki) Simpler Precursors A Simpler Precursors A Fragment A (C1-C9)->Simpler Precursors A Simpler Precursors B Simpler Precursors B Fragment B (C10-C19)->Simpler Precursors B

Caption: Hypothetical retrosynthetic analysis for this compound.

Troubleshooting Guides

Issue 1: Low Yield in Ring-Closing Metathesis (RCM) for Macrolactonization

Q: My RCM reaction to form the 16-membered macrocycle of the this compound seco-acid is producing low yields of the desired monomer, with significant amounts of dimer and oligomer byproducts. What can I do to improve the yield of the intramolecular reaction?

A: Low yields in RCM-mediated macrolactonization are a common challenge, primarily due to competing intermolecular reactions. Here are several factors to investigate and optimize:

  • High Dilution: The most critical factor for favoring intramolecular cyclization is the concentration of the substrate. Running the reaction at very high dilution (typically 0.1 to 1 mM) is essential. A syringe pump can be used to add the substrate slowly to the reaction vessel containing the catalyst, maintaining a pseudo-dilution environment.

  • Catalyst Choice: The choice of the Grubbs-type catalyst is crucial. Second and third-generation catalysts (like Grubbs II, Hoveyda-Grubbs II, or Zhan catalysts) are generally more robust and efficient. For complex substrates, screening several catalysts is recommended.

  • Solvent and Temperature: The reaction is typically run in non-coordinating solvents like dichloromethane (DCM) or toluene. Temperature can also play a significant role; while some reactions proceed well at room temperature, others may require heating to reflux to promote catalyst turnover. However, elevated temperatures can also lead to catalyst decomposition.[1]

  • Substrate Conformation: The conformation of the seco-acid precursor can pre-organize it for cyclization, favoring the intramolecular pathway. The presence of stereocenters or rigid elements in the carbon chain can influence this predisposition.

EntryCatalyst (mol%)SolventConcentration (mM)Temperature (°C)Yield of Monomer (%)[2]Yield of Dimer (%)
1Grubbs I (10)DCM10251560
2Grubbs II (5)DCM1255525
3Grubbs II (5)Toluene1807510
4H-G II (5)Toluene180825
5H-G II (5)Toluene0.58088<2

This data is representative and illustrates a typical optimization workflow.

G start Low RCM Yield concentration Is concentration ≤ 1 mM? start->concentration catalyst Screen different catalysts (Grubbs II, H-G II, etc.) concentration->catalyst Yes syringe_pump Use syringe pump for slow addition? concentration->syringe_pump No solvent_temp Optimize solvent and temperature (DCM vs. Toluene, RT vs. Reflux) catalyst->solvent_temp success Improved Yield solvent_temp->success no_success Consult literature for similar macrocycles solvent_temp->no_success syringe_pump->concentration Implement & Re-run

Caption: Decision-making workflow for troubleshooting low RCM yields.

Issue 2: Poor Stereoselectivity in Epoxidation

Q: I am attempting a late-stage epoxidation on an advanced intermediate, but I am getting a poor diastereomeric ratio (dr). How can I improve the stereoselectivity of this transformation?

A: Achieving high stereoselectivity in a late-stage epoxidation on a complex, flexible molecule can be difficult. The facial selectivity is influenced by the steric and electronic environment around the alkene.

  • Directed Epoxidation: If there is a nearby hydroxyl group, you can use a directed epoxidation method. For example, the Sharpless or Katsuki asymmetric epoxidation of allylic alcohols can provide high enantioselectivity. If you have a homoallylic alcohol, a vanadium-catalyzed epoxidation (e.g., with V(O)(acac)₂) can be effective.

  • Substrate-Controlled Epoxidation: For non-directed epoxidations, the inherent conformational preference of the macrolide will dictate the outcome. Reagents like m-CPBA will typically attack from the less sterically hindered face.

  • Chiral Reagents: If directed methods are not applicable, consider using a chiral epoxidation reagent. The Shi epoxidation, using a fructose-derived chiral ketone catalyst and Oxone, is a powerful method for the asymmetric epoxidation of unfunctionalized alkenes.

EntryReagent/CatalystAlkene TypeTemperature (°C)Diastereomeric Ratio (dr)
1m-CPBAUnfunctionalized01.5 : 1
2DMDOUnfunctionalized-783 : 1
3V(O)(acac)₂, TBHPAllylic Alcohol0>20 : 1
4Shi Catalyst, OxoneUnfunctionalized012 : 1

This data is representative for a hypothetical substrate.

Key Experimental Protocols

Protocol 1: General Procedure for Ring-Closing Metathesis (RCM)

This protocol is a general guideline for a high-dilution RCM reaction.

  • Preparation: A flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a rubber septum is charged with the chosen Grubbs-type catalyst (e.g., Hoveyda-Grubbs II, 5 mol%).

  • Solvent Addition: Anhydrous, degassed toluene is added to the flask to achieve the final desired concentration (e.g., 0.5 mM) once the substrate has been added. The mixture is heated to the desired temperature (e.g., 80 °C).

  • Substrate Preparation: In a separate flame-dried flask, the seco-acid diene precursor is dissolved in a small amount of anhydrous, degassed toluene.

  • Slow Addition: The substrate solution is drawn into a syringe and placed on a syringe pump. The solution is added dropwise to the heated catalyst solution over a period of several hours (e.g., 4-8 hours).

  • Reaction Monitoring: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature.

  • Workup: The solvent is removed in vacuo. The residue is purified by flash column chromatography on silica gel to separate the desired macrolactone from byproducts and residual catalyst.

Protocol 2: General Procedure for Shi Asymmetric Epoxidation

This protocol is a general guideline for an asymmetric epoxidation using the Shi catalyst.

  • Preparation: To a stirred solution of the alkene substrate in a suitable solvent system (e.g., CH₃CN/DMM 2:1) is added the Shi catalyst (typically 20-30 mol%).

  • Buffering: A buffer solution (e.g., K₂CO₃ in water) is added to maintain the pH of the reaction mixture, as the reaction generates acid.

  • Oxidant Addition: The mixture is cooled to 0 °C, and Oxone (potassium peroxymonosulfate) is added in portions over 1-2 hours.

  • Reaction Monitoring: The reaction progress is monitored by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the enantiomerically enriched epoxide.

References

"8-epi-Chlorajapolide F" stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-epi-Chlorajapolide F. The information provided is based on the chemical properties of sesquiterpene lactones and related compounds, as specific stability data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to keep this compound at -20°C. For short-term use, storage at 2-8°C is acceptable. The compound should be stored in a tightly sealed container, protected from light and moisture.

Q2: What solvents are suitable for dissolving this compound?

This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. When preparing stock solutions, it is advisable to use anhydrous solvents to minimize hydrolysis. For aqueous buffers, it is recommended to prepare fresh solutions and use them promptly, as the compound may be susceptible to hydrolysis, especially at neutral or alkaline pH.

Q3: What are the potential degradation pathways for this compound?

Based on its structure as a chlorinated sesquiterpene lactone, this compound may be susceptible to several degradation pathways:

  • Hydrolysis: The lactone ring can undergo hydrolysis, particularly under basic conditions, to form the corresponding hydroxy carboxylate. The chloro group may also be susceptible to hydrolysis.

  • Michael Addition: The α-methylene-γ-lactone moiety is an electrophilic Michael acceptor and can react with nucleophiles. This is a common reactivity pathway for this class of compounds.[1]

  • Photodegradation: Exposure to UV light may lead to degradation. The α-methylene-γ-butyrolactone group is known to be photoreactive.

  • Thermal Degradation: Elevated temperatures can accelerate degradation, particularly in the presence of reactive media. Studies on other sesquiterpene lactones have shown temperature-dependent degradation.[2][3]

Q4: I am observing a loss of activity of my this compound sample in my cell-based assay. What could be the cause?

Several factors could contribute to a loss of activity:

  • Degradation in Aqueous Media: If your cell culture medium has a physiological pH (around 7.4), the compound may be degrading over the course of the experiment. Sesquiterpene lactones have shown instability at pH 7.4.[4][5] Consider minimizing the incubation time or evaluating the stability of the compound in your specific medium.

  • Reaction with Media Components: The α-methylene-γ-lactone moiety can react with nucleophilic components in your culture medium, such as thiols (e.g., from cysteine or glutathione).[1]

  • Improper Storage: Ensure that your stock solutions and solid compound are stored under the recommended conditions. Multiple freeze-thaw cycles of stock solutions should be avoided.

  • Photodegradation: If your experimental setup involves exposure to light for extended periods, photodegradation could be a factor.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Perform a Stability Study: Analyze the concentration of this compound in your assay medium over the time course of your experiment using a suitable analytical method like HPLC-UV.

    • Prepare Fresh Solutions: Always prepare fresh dilutions from a stock solution immediately before use.

    • Minimize Incubation Time: If degradation is confirmed, try to reduce the incubation time of the compound with the cells.

    • Adjust pH: If possible for your experimental system, consider using a buffer with a slightly acidic pH (around 6.0-6.5) to potentially slow down hydrolysis.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of the Sample
  • Possible Cause: Degradation of the compound due to improper handling or storage.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the solid compound and any solutions have been stored at the correct temperature and protected from light.

    • Check Solvent Purity: Ensure that the solvents used to dissolve the compound are of high purity and anhydrous, if possible. Protic solvents like ethanol can react with sesquiterpene lactones.[1][2][3]

    • Investigate Forced Degradation: To identify potential degradation products, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. This can help in identifying the unknown peaks.

Hypothetical Stability Data

Table 1: Hypothetical pH-Dependent Degradation of this compound in Aqueous Buffer at 37°C

pHTime (hours)Remaining Compound (%)
5.52495
7.42470
8.52445

Table 2: Hypothetical Temperature-Dependent Degradation of this compound in a Protic Solvent (Ethanol)

Temperature (°C)Time (days)Remaining Compound (%)
43092
253075
403055

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways for this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Analyze by HPLC.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., ICH option 1 or 2).

    • Analyze the sample at appropriate time intervals by HPLC.

  • Thermal Degradation:

    • Incubate a solid sample of the compound at 60°C for 7 days.

    • Dissolve the sample in a suitable solvent and analyze by HPLC.

Visualizations

Potential Degradation Pathways

DegradationPathways cluster_conditions Degradation Conditions cluster_compound Compound cluster_products Degradation Products Base (OH-) Base (OH-) This compound This compound Base (OH-)->this compound Acid (H+) Acid (H+) Acid (H+)->this compound Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->this compound Light (hν) Light (hν) Light (hν)->this compound Heat (Δ) Heat (Δ) Heat (Δ)->this compound Hydrolysis_Product Lactone Ring Opening This compound->Hydrolysis_Product Hydrolysis Adduct_Product Michael Adduct This compound->Adduct_Product Michael Addition Photodegradation_Product Photodegradation Products This compound->Photodegradation_Product Photoreaction Other_Products Other Degradants This compound->Other_Products Various

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

StabilityWorkflow start Start: Sample of This compound prepare_solutions Prepare Stock and Working Solutions start->prepare_solutions forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Photolytic, Thermal) prepare_solutions->forced_degradation long_term_stability Long-Term Stability Study (Recommended Storage Conditions) prepare_solutions->long_term_stability accelerated_stability Accelerated Stability Study (Elevated Temperature/Humidity) prepare_solutions->accelerated_stability analyze_samples Analyze Samples by Stability-Indicating Method (e.g., HPLC) forced_degradation->analyze_samples long_term_stability->analyze_samples accelerated_stability->analyze_samples evaluate_data Evaluate Data: - Purity - Degradation Products - Degradation Rate analyze_samples->evaluate_data determine_shelf_life Determine Shelf-Life and Optimal Storage Conditions evaluate_data->determine_shelf_life

Caption: Workflow for assessing the stability of this compound.

References

overcoming solubility problems with "8-epi-Chlorajapolide F"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of "8-epi-Chlorajapolide F".

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its solubility a concern?

A1: "this compound" is a sesquiterpene natural product isolated from the plant Chloranthus japonicus. Like many sesquiterpenes, it has limited aqueous solubility, which can pose a significant challenge for its use in biological assays and preclinical studies. Overcoming these solubility issues is critical for obtaining accurate and reproducible experimental results.

Q2: What is the known solubility of "this compound"?

A2: Published data on the quantitative solubility of "this compound" in a wide range of solvents is limited. However, it is known to be soluble in dimethyl sulfoxide (DMSO), with a reported solubility of 10 mM.[1] For many aqueous-based biological assays, the final concentration of DMSO must be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: Are there any general tips for dissolving "this compound"?

A3: Yes. One supplier suggests that for obtaining a higher solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[2] It is also recommended to store stock solutions at -20°C for long-term stability.[2]

Q4: What are some common strategies to improve the solubility of poorly soluble natural products like "this compound"?

A4: Several techniques can be employed to enhance the solubility of hydrophobic compounds. These include:

  • Co-solvents: Using a mixture of a water-miscible organic solvent (like ethanol or DMSO) and an aqueous buffer.

  • Surfactants: The addition of non-ionic surfactants can help to form micelles that encapsulate the hydrophobic compound.

  • Complexation: Using cyclodextrins to form inclusion complexes that increase the apparent solubility of the compound in aqueous solutions.

  • Solid Dispersion: Dispersing the compound in an inert carrier matrix at the solid-state.

  • Particle Size Reduction: Micronization or nanosizing can increase the surface area of the compound, which may improve its dissolution rate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of "this compound" upon dilution in aqueous buffer. The compound has reached its solubility limit in the final aqueous solution. The concentration of the organic co-solvent is too low to maintain solubility.1. Decrease the final concentration of "this compound".2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains within the tolerance limits for your specific assay.3. Prepare the final dilution in a buffer containing a solubility enhancer, such as a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin (e.g., HP-β-CD).
Inconsistent or non-reproducible results in biological assays. Poor solubility leading to variable concentrations of the active compound in the assay medium. The compound may be precipitating out of solution over the course of the experiment.1. Visually inspect the assay medium for any signs of precipitation before and after the experiment.2. Prepare fresh dilutions of "this compound" for each experiment from a concentrated stock solution.3. Consider using a solubility-enhancing formulation as described above to ensure the compound remains in solution throughout the assay.
Difficulty in preparing a concentrated stock solution. "this compound" is a powder and may be difficult to wet and dissolve.1. Start by preparing a high-concentration stock solution in 100% DMSO. A concentration of 10 mM in DMSO has been reported to be achievable.[1]2. To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath.[2]3. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[2]

Quantitative Solubility Data

The available quantitative solubility data for "this compound" is limited. The following table summarizes the known information. Researchers are encouraged to perform their own solubility assessments in their specific experimental systems.

Solvent Reported Solubility Reference
Dimethyl Sulfoxide (DMSO)10 mM[1]
Aqueous Buffers (e.g., PBS)Poorly soluble (exact value not reported)General knowledge for sesquiterpenes

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of "this compound" in DMSO

Materials:

  • "this compound" powder (MW: 276.33 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Ultrasonic bath

Procedure:

  • Weigh out the appropriate amount of "this compound" powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.76 mg.

  • Add the powder to a sterile microcentrifuge tube.

  • Add the desired volume of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to initially mix the powder and solvent.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.

  • Following incubation, place the tube in an ultrasonic bath for 5-10 minutes to further aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Protocol 2: General Method for Solubilizing Sesquiterpene Lactones for Biological Assays

Materials:

  • Concentrated stock solution of the sesquiterpene lactone in an organic solvent (e.g., 10 mM in DMSO).

  • Aqueous assay buffer (e.g., PBS, cell culture medium).

  • Optional: Solubility enhancers such as Tween® 80 or HP-β-cyclodextrin.

Procedure:

  • Thaw the concentrated stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the same organic solvent to achieve intermediate concentrations.

  • To prepare the final working concentration, add a small volume of the intermediate dilution to the pre-warmed aqueous assay buffer. It is crucial to add the compound to the buffer while vortexing or stirring to ensure rapid mixing and minimize local concentrations that could lead to precipitation.

  • If solubility issues persist, consider preparing the aqueous assay buffer with a low concentration of a surfactant (e.g., 0.1% Tween® 80) or a cyclodextrin before adding the compound. The optimal concentration of the solubility enhancer should be determined empirically for your specific assay.

  • Always prepare the final working solutions fresh before each experiment.

Signaling Pathways and Experimental Workflows

Extracts from Chloranthus japonicus, the source of "this compound", and structurally related compounds have been shown to modulate several key signaling pathways, including the NF-κB and STAT3 pathways. The following diagrams illustrate these pathways, which may be relevant to the biological activity of "this compound".

experimental_workflow cluster_preparation Compound Preparation cluster_assay Biological Assay start This compound (Powder) stock 10 mM Stock in DMSO start->stock Protocol 1 working Working Solution (in aqueous buffer) stock->working Protocol 2 treatment Treatment with Working Solution working->treatment cell_culture Cell Culture (e.g., Cancer Cell Line) cell_culture->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., Viability, Western Blot) incubation->readout

Caption: A generalized experimental workflow for using "this compound".

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB (p65/p50) nucleus Nucleus nfkb_active->nucleus gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) nfkb_active->gene_expression chlorajapolide Chlojaponilactone B (from C. japonicus) chlorajapolide->ikk inhibits chlorajapolide->nfkb_active inhibits translocation

Caption: The NF-κB signaling pathway, a potential target for compounds from C. japonicus.

stat3_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer dimerizes nucleus Nucleus dimer->nucleus gene_expression Target Gene Expression (e.g., c-Myc, Cyclin D1) dimer->gene_expression xanthatin 8-epi-xanthatin xanthatin->stat3 inhibits phosphorylation ros ROS xanthatin->ros generates ros->stat3 inhibits phosphorylation

Caption: The STAT3 signaling pathway, a target of the related compound 8-epi-xanthatin.

References

Technical Support Center: 8-epi-Chlorajapolide F Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioassays involving 8-epi-Chlorajapolide F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is typically supplied as a powder. For biological assays, it is recommended to dissolve it in a high-quality, anhydrous solvent such as DMSO to create a stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The powder form should be stored in a cool, dry, and sealed condition.

Q2: I am observing unexpected cytotoxicity in my control (vehicle-treated) cells. What could be the cause?

A2: This is a common issue that can arise from several factors:

  • Solvent Concentration: High concentrations of DMSO can be toxic to cells. It is crucial to ensure the final concentration of the vehicle in your cell culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).

  • Solvent Quality: The quality of the DMSO can impact cell health. Use a high-purity, sterile-filtered DMSO suitable for cell culture.

  • Contamination: The stock solution of your compound or the solvent itself may be contaminated. Ensure aseptic techniques are followed during preparation and handling.

Q3: How can I determine the optimal concentration range for this compound in my initial experiments?

A3: It is advisable to perform a dose-response experiment using a wide range of concentrations. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). This will help in identifying the effective concentration range for your specific cell line and assay.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)

Issue: High variability between replicate wells.

Possible Causes & Solutions:

Possible Cause Solution
Uneven Cell Seeding Ensure a homogenous cell suspension before and during seeding. Use appropriate pipetting techniques to minimize variability.
Edge Effects The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
Inconsistent Incubation Times Ensure that the incubation time with the viability reagent is consistent for all plates and wells.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.

Issue: Low signal or no response to this compound.

Possible Causes & Solutions:

Possible Cause Solution
Incorrect Assay Choice The chosen viability assay may not be suitable for your cell type or the compound's mechanism of action. Consider trying an alternative method (e.g., a cytotoxicity assay that measures LDH release).
Compound Inactivity The compound may not be active in the chosen cell line or at the tested concentrations. Expand the concentration range and/or test in different cell lines.
Cell Passage Number High passage numbers can lead to altered cellular responses. It is recommended to use cells with a consistent and low passage number for experiments.[1]
Insufficient Incubation Time The incubation time with the compound may be too short to induce a measurable effect. Perform a time-course experiment to determine the optimal incubation period.
Western Blotting

Issue: Weak or no signal for the target protein.

Possible Causes & Solutions:

Possible Cause Solution
Insufficient Protein Load The amount of protein loaded onto the gel may be too low. Increase the amount of protein loaded per well (typically 20-30 µg).[1]
Suboptimal Antibody Dilution The primary or secondary antibody concentration may not be optimal. Perform an antibody titration to determine the best dilution.
Inefficient Protein Transfer Ensure proper sandwich assembly and that the transfer is run at the correct voltage and time. Verify transfer efficiency by staining the membrane with Ponceau S.
Inactive Antibody The antibody may have lost activity due to improper storage or handling. Use a fresh aliquot of the antibody.

Issue: High background or non-specific bands.

Possible Causes & Solutions:

Possible Cause Solution
Inadequate Blocking The blocking step may be insufficient. Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk).[2]
High Antibody Concentration The concentration of the primary or secondary antibody may be too high. Reduce the antibody concentration.
Insufficient Washing The washing steps may not be stringent enough to remove non-specifically bound antibodies. Increase the number and/or duration of the washing steps.
Contaminated Buffers Use fresh, high-quality buffers for all steps of the western blotting process.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blotting
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of Compound prep_compound->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells cell_viability Cell Viability Assay (e.g., MTT) treat_cells->cell_viability western_blot Western Blot Analysis treat_cells->western_blot viability_analysis Calculate % Viability (Dose-Response Curve) cell_viability->viability_analysis wb_analysis Quantify Protein Expression (Normalized to Control) western_blot->wb_analysis

Caption: General experimental workflow for assessing the biological activity of this compound.

signaling_pathway compound This compound receptor Cell Surface Receptor (Hypothetical Target) compound->receptor Binds to/Activates kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Initiates Signaling transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor Activates gene_expression Altered Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Proliferation Change) gene_expression->cellular_response

Caption: A hypothetical signaling pathway that could be modulated by this compound.

troubleshooting_logic start Unexpected Result in Cell Viability Assay check_controls Review Vehicle Control Wells start->check_controls control_ok Controls Look Good check_controls->control_ok No Issues control_bad Controls Show Cytotoxicity check_controls->control_bad Issues Found check_assay Evaluate Assay Parameters control_ok->check_assay check_compound Verify Compound Concentration & Stability control_ok->check_compound check_solvent Check Solvent Concentration & Quality control_bad->check_solvent

Caption: A logical troubleshooting workflow for unexpected cell viability assay results.

References

Technical Support Center: Purification of "8-epi-Chlorajapolide F" Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of "8-epi-Chlorajapolide F" and its analogues. Due to the limited specific information available for this particular compound family, this guide draws upon established best practices for the purification of complex chlorinated natural products and addresses common challenges encountered during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for purifying crude extracts containing "this compound" analogues?

A common starting point is a preliminary fractionation using Solid-Phase Extraction (SPE) to remove highly polar or non-polar impurities. This is often followed by preparative High-Performance Liquid Chromatography (HPLC) for finer separation.[1][2]

Q2: My "this compound" analogue appears to be unstable during purification. What can I do?

Chlorinated natural products can sometimes be sensitive to pH and temperature. It is advisable to work at lower temperatures (e.g., 4°C) when possible and to use buffered mobile phases to maintain a stable pH.[3] Additionally, minimizing exposure to light and oxygen can prevent degradation.

Q3: I am observing poor peak shape (tailing or fronting) during HPLC analysis. What are the likely causes?

Peak tailing can be caused by interactions between the analyte and active sites on the stationary phase, improper mobile phase pH, or column overload.[4] Peak fronting may indicate column degradation, insufficient mobile phase flow rate, or the presence of contaminants.[4]

Q4: How can I improve the resolution between my target compound and closely eluting impurities?

To improve resolution, you can optimize the HPLC method by adjusting the mobile phase composition, changing the gradient slope, or trying a different stationary phase with alternative selectivity.[5][6]

Q5: What are the best practices for handling and storing purified "this compound" analogues?

Given their potential instability, purified compounds should be stored at low temperatures (e.g., -20°C or -80°C), preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Dissolving the compound in a suitable, dry solvent can also help preserve its integrity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Backpressure in HPLC System Clogged column frit or inlet filter.[7]Replace the inlet filter. If the problem persists, back-flush the column with an appropriate solvent.
Sample precipitation in the mobile phase.[7]Ensure the sample is fully dissolved in the mobile phase before injection. Consider using a stronger solvent for sample preparation.
Variable Retention Times Leaks in the HPLC system.[7]Inspect all fittings and connections for any signs of leakage.
Inconsistent mobile phase composition.[7]Prepare fresh mobile phase daily and ensure thorough mixing and degassing.
Fluctuations in column temperature.[7]Use a column oven to maintain a constant and controlled temperature.
Peak Splitting Poorly packed column.[4]Consider replacing the column with a new, high-quality one.
Incompatibility between sample solvent and mobile phase.[7]Dissolve the sample in the initial mobile phase whenever possible.
Low Recovery of Target Compound Irreversible adsorption to the stationary phase.Try a different stationary phase or add a competitive agent to the mobile phase.
Degradation of the compound on the column.Modify the mobile phase pH or temperature to enhance stability.
Presence of Ghost Peaks Contaminants in the mobile phase or from previous injections.[7]Use high-purity solvents and flush the system thoroughly between runs.[5]

Experimental Protocols

General Multi-Step Purification Protocol for a Complex Chlorinated Natural Product Analogue
  • Crude Extract Preparation:

    • Start with a lyophilized crude extract obtained from the producing organism or synthetic reaction.

    • Dissolve a known amount of the crude extract in a minimal volume of a suitable solvent (e.g., methanol or dimethyl sulfoxide).

  • Solid-Phase Extraction (SPE) for Initial Fractionation:

    • Objective: To remove highly polar and non-polar impurities.

    • Stationary Phase: C18 silica cartridge.

    • Conditioning: Wash the cartridge with one column volume of methanol followed by one column volume of water.

    • Loading: Load the dissolved crude extract onto the conditioned cartridge.

    • Elution: Elute with a stepwise gradient of increasing organic solvent (e.g., methanol in water). Start with 10% methanol, then 30%, 50%, 70%, and finally 100% methanol.

    • Analysis: Analyze each fraction by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Objective: To isolate the target compound from closely related impurities.

    • Column: A C18 reversed-phase column is a common choice for non-polar to moderately polar compounds.

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid to improve peak shape) is often effective.

    • Method Development: First, develop an analytical HPLC method to determine the optimal separation conditions. Then, scale up the method for preparative HPLC.

    • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired compound.

    • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Purification by Crystallization (if applicable):

    • Objective: To obtain a highly pure, crystalline solid.

    • Procedure: Dissolve the purified compound in a minimal amount of a good solvent and then slowly add a poor solvent until turbidity is observed. Allow the solution to stand undisturbed to promote crystal formation.

    • Recovery: Collect the crystals by filtration and wash with a small amount of the poor solvent.

Quantitative Data Summary

Table 1: Example Preparative HPLC Parameters for "this compound" Analogue Purification

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30-70% B over 30 minutes
Flow Rate 15 mL/min
Detection UV at 210 nm and 254 nm
Injection Volume 1-5 mL (depending on concentration)

Diagrams

Purification_Workflow Crude_Extract Crude Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Prep_HPLC Preparative HPLC SPE->Prep_HPLC Enriched Fraction Waste Waste/Impurities SPE->Waste Pure_Compound Pure Analogue Prep_HPLC->Pure_Compound Pure Fractions Prep_HPLC->Waste Analysis Purity Analysis (e.g., LC-MS, NMR) Pure_Compound->Analysis

Caption: General purification workflow for "this compound" analogues.

HPLC_Troubleshooting_Logic Start Problem with HPLC Purification High_Backpressure High Backpressure? Start->High_Backpressure Poor_Peak_Shape Poor Peak Shape? High_Backpressure->Poor_Peak_Shape No Check_Filters Check/Replace Filters & Frits High_Backpressure->Check_Filters Yes Low_Yield Low Yield? Poor_Peak_Shape->Low_Yield No Optimize_Method Optimize Mobile Phase/Gradient Poor_Peak_Shape->Optimize_Method Yes Check_Stability Investigate Compound Stability Low_Yield->Check_Stability Yes Check_Sample_Sol Check Sample Solubility Check_Filters->Check_Sample_Sol Change_Column Try Different Column Optimize_Method->Change_Column

Caption: Decision tree for troubleshooting common HPLC purification issues.

References

avoiding common pitfalls in polyketide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for polyketide synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to navigate the complexities of working with polyketide synthases (PKSs).

Frequently Asked Questions (FAQs)

1. Why is my heterologous expression of a Type I PKS failing or resulting in very low protein levels?

Heterologous expression of large, multi-domain Type I PKSs is a significant challenge.[1][2] Several factors could be contributing to low or no protein expression:

  • Codon Usage: The codon usage of the PKS gene may not be optimal for your expression host. This can lead to translational stalling and premature termination.[1][3]

  • Metabolic Burden: The sheer size of PKS genes and the energy required for their expression can impose a significant metabolic burden on the host organism, leading to poor growth and low protein yields.[4]

  • Host-Specific Issues: The chosen host may lack the necessary machinery for proper folding or post-translational modification of the PKS. For example, E. coli may not be as efficient as Streptomyces species for expressing certain PKSs.[2][5]

  • Vector and Expression System: The choice of expression vector and induction conditions can dramatically impact protein levels. A mismatch between the promoter strength and the host's capacity can lead to inclusion body formation or toxicity.[2]

Troubleshooting Tip: Consider codon optimization of your PKS gene for the specific expression host.[1][3] You can use online tools to design codon-optimized sequences. Additionally, experimenting with different expression hosts, vectors with varying promoter strengths, and lower induction temperatures can improve soluble protein expression.

2. My PKS is expressed, but I am not getting any polyketide product, or the yield is extremely low. What are the likely causes?

Low or no product formation despite successful PKS expression is a common and frustrating problem. The root cause often lies in precursor availability or enzyme functionality.

  • Insufficient Precursor Supply: Polyketide synthesis is highly dependent on a steady supply of starter and extender units, such as acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA.[6][7] Your expression host may not naturally produce these precursors in sufficient quantities.[5] This is a frequent bottleneck, especially in hosts not native to polyketide production.[2][8]

  • Inactive PKS Enzyme: The expressed PKS may be misfolded or inactive. Mutations, even those intended for engineering purposes, can inadvertently render the enzyme non-functional.[9][10]

  • Impaired Protein-Protein Interactions: In modular PKSs, the transfer of the growing polyketide chain between modules is critical and relies on specific protein-protein interactions, particularly between the Acyl Carrier Protein (ACP) and the Ketosynthase (KS) domains.[11][12] Engineered or hybrid PKSs can suffer from mismatched domains that fail to interact correctly, halting the assembly line process.[13][14]

  • Suboptimal Fermentation Conditions: The culture medium and fermentation parameters (pH, temperature, aeration) can significantly influence product titers.[15]

3. I have engineered a PKS by swapping a domain, but the resulting enzyme is inactive. How can I troubleshoot this?

Domain swapping is a powerful tool for creating novel polyketides but has a high failure rate.[14][16] Inactivity in an engineered PKS often points to structural or functional mismatches.

  • Disrupted Domain Interfaces: The interaction surfaces between adjacent domains are crucial for the proper functioning of the PKS assembly line. Swapping a domain can disrupt these critical interactions, particularly the communication between the KS and ACP domains.[17]

  • Misfolding of the Engineered Protein: The newly introduced domain may not fold correctly in the context of the recipient PKS module, leading to an overall non-functional enzyme.

  • Stereochemical Incompatibility: If a ketoreductase (KR) domain is swapped, the stereochemistry of the resulting hydroxyl group may not be compatible with the substrate specificity of the downstream domains.[13]

Troubleshooting Workflow for Engineered PKSs

Below is a DOT script for a flowchart to guide the troubleshooting process for inactive engineered PKSs.

troubleshooting_engineered_pks start Inactive Engineered PKS check_expression Verify Protein Expression & Solubility start->check_expression no_expression No/Insoluble Protein check_expression->no_expression No expression_ok Soluble Protein Expressed check_expression->expression_ok Yes optimize_expression Optimize Codon Usage & Expression Conditions no_expression->optimize_expression optimize_expression->check_expression check_precursors Assess Precursor Availability expression_ok->check_precursors precursors_low Precursors Limiting? check_precursors->precursors_low Yes precursors_ok Precursors Sufficient check_precursors->precursors_ok No engineer_precursors Engineer Precursor Pathways / Feed Precursors precursors_low->engineer_precursors engineer_precursors->check_precursors check_domain_interactions Investigate Domain-Domain Interactions (e.g., Yeast-2-Hybrid, Co-IP) precursors_ok->check_domain_interactions interactions_bad Poor Interaction? check_domain_interactions->interactions_bad Yes interactions_ok Interactions Intact check_domain_interactions->interactions_ok No redesign_linker Redesign Linker Regions / Revert to Parent Domains interactions_bad->redesign_linker redesign_linker->check_domain_interactions in_vitro_assay Perform In Vitro Assays with Purified Components interactions_ok->in_vitro_assay identify_bottleneck Identify Non-functional Domain/Module in_vitro_assay->identify_bottleneck end Functional Engineered PKS identify_bottleneck->end

Caption: Troubleshooting workflow for inactive engineered polyketide synthases.

4. How can I improve the titer of my polyketide product?

Improving product yield is a multi-faceted challenge that often requires a systematic approach.

  • Medium Optimization: The composition of the fermentation medium can have a dramatic effect on polyketide production. Systematically varying carbon and nitrogen sources, as well as micronutrients, can lead to significant improvements in yield.[15]

  • Precursor Pathway Engineering: Overexpressing genes involved in the biosynthesis of required precursors can boost their intracellular pools and drive flux towards your polyketide of interest.[6][7][8]

  • Host Strain Improvement: Using a host strain that has been engineered for high-level production of secondary metabolites can provide a better chassis for your PKS.

  • Process Optimization: Optimizing fermentation parameters such as pH, temperature, dissolved oxygen, and feeding strategies is critical for maximizing productivity at scale.

Troubleshooting Guides

Problem: Low or No Polyketide Production

SymptomPossible CauseRecommended Action
No PKS protein detected by Western blot or proteomics.Poor gene expression, codon bias, mRNA instability.1. Sequence verify your construct. 2. Perform codon optimization for your expression host.[1][3] 3. Try a different expression vector with a stronger or more tightly regulated promoter.
PKS protein is expressed but is insoluble (in inclusion bodies).Misfolding due to high expression rate or improper cellular environment.1. Lower the induction temperature. 2. Reduce the inducer concentration. 3. Co-express molecular chaperones. 4. Switch to a different expression host.[5]
Soluble PKS is present, but no product is formed.1. Lack of essential precursors (e.g., methylmalonyl-CoA).[5] 2. PKS is inactive due to mutation or misfolding.[9][10] 3. Missing post-translational modification (e.g., phosphopantetheinylation).1. Supplement the medium with precursors or engineer the host to produce them.[6][7] 2. Purify the PKS and perform in vitro activity assays. 3. Co-express a phosphopantetheinyl transferase (PPTase).
Low product titer.1. Limiting precursor supply.[2][8] 2. Suboptimal fermentation conditions.[15] 3. Product degradation or toxicity.1. Engineer precursor pathways for higher flux.[7] 2. Systematically optimize the fermentation medium and physical parameters.[15] 3. Investigate product stability in the culture medium.

Experimental Protocols

Protocol: Assessing Precursor Availability by Feeding Studies

This protocol helps determine if precursor limitation is the cause of low polyketide yield.

  • Culture Setup: Grow parallel cultures of your polyketide-producing strain under standard conditions.

  • Precursor Addition: To test cultures, add a sterile solution of the suspected limiting precursor (e.g., sodium propionate for propionyl-CoA, or diethyl malonate for malonyl-CoA) at various concentrations at the time of induction or early in the production phase. Include a no-precursor control.

  • Time-Course Sampling: Collect samples from both control and precursor-fed cultures at regular intervals (e.g., 24, 48, 72 hours).

  • Extraction: Extract the polyketide product from the culture broth and/or cell pellet using an appropriate organic solvent.

  • Analysis: Quantify the polyketide product using HPLC or LC-MS.

  • Interpretation: A significant increase in product yield in the precursor-fed cultures compared to the control indicates that precursor supply is a limiting factor.

Logical Relationship of Precursor Supply to Polyketide Yield

The following DOT script illustrates the central role of precursor supply in polyketide synthesis.

precursor_supply cluster_host_metabolism Host Central Metabolism cluster_precursor_engineering Precursor Engineering Primary Metabolites Primary Metabolites Precursor Pool Precursor Pool Primary Metabolites->Precursor Pool Engineered Pathways Engineered Pathways Engineered Pathways->Precursor Pool External Feeding External Feeding External Feeding->Precursor Pool Active PKS Active PKS Precursor Pool->Active PKS Starter & Extender Units PKS Expression PKS Expression PKS Expression->Active PKS Polyketide Product Polyketide Product Active PKS->Polyketide Product Biosynthesis

Caption: Impact of precursor supply on polyketide production.

References

"8-epi-Chlorajapolide F" experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 8-epi-Chlorajapolide F. Due to the limited publicly available data on this specific compound, the following information is based on established best practices for the handling and experimental use of novel marine-derived natural products.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow with this compound.

1. Compound Handling and Stability

Issue Potential Cause Troubleshooting Steps
Inconsistent Results Between Experiments Compound degradation due to improper storage.- Store this compound as a dry solid at -20°C or lower, protected from light and moisture.- For stock solutions, use anhydrous DMSO or ethanol and store in small aliquots at -80°C to minimize freeze-thaw cycles.
Loss of Activity in Aqueous Solutions Hydrolysis of ester or epoxide functionalities in the molecule.- Prepare fresh dilutions in aqueous media immediately before each experiment.- Avoid prolonged storage of the compound in aqueous buffers.
Precipitation in Cell Culture Media Low aqueous solubility.- Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) and is consistent across all experimental conditions, including vehicle controls.- Visually inspect for precipitation after adding the compound to the media. If precipitation occurs, consider using a solubilizing agent or reducing the final concentration.

2. In Vitro Assay Performance

Issue Potential Cause Troubleshooting Steps
High Variability in Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Uneven compound distribution.- Use a cell counter to ensure accurate and consistent cell numbers per well.- To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media.- After adding the compound, mix gently by pipetting or use a plate shaker to ensure even distribution.
No Observable Biological Effect - The tested concentration range is too low.- The chosen cell line or assay is not sensitive to the compound's mechanism of action.- Compound inactivity.- Perform a broad dose-response experiment, for example from 1 nM to 100 µM.- Test the compound on a diverse panel of cell lines (e.g., from different tissue origins).- Include a positive control with a known mechanism of action to validate the assay's performance.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on its chemical structure (Molecular Formula: C16H20O4), this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For biological assays, high-purity, anhydrous DMSO is recommended for preparing concentrated stock solutions.

Q2: How should I prepare working solutions for cell-based assays?

A2: Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). For cell-based experiments, perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

Q3: What are the potential mechanisms of action for this compound?

A3: While the specific mechanism of action for this compound is not yet determined, many marine macrolides exhibit cytotoxic effects through the induction of apoptosis. Potential pathways to investigate could include the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptosis pathways.

Q4: How can I control for experimental variability introduced by the compound itself?

A4: Always include a vehicle control (e.g., cells treated with the same final concentration of DMSO as the highest concentration of this compound) in every experiment. For multi-plate studies, consider including an internal control on each plate to monitor for plate-to-plate variability.

Hypothetical Data Presentation

Should you obtain quantitative data for this compound, it is recommended to present it in a clear, tabular format. Below is an example of how to summarize IC50 values from a cytotoxicity screen against a panel of cancer cell lines.

Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 72h exposure
A549Lung5.2
MCF-7Breast8.9
HCT116Colon2.5
U87 MGGlioblastoma12.1

Experimental Protocols

1. Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.

    • Incubate the plate for 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well.

    • Incubate for 2-4 hours at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

  • Materials:

    • 96-well white-walled, clear-bottom cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • Caspase-Glo® 3/7 Reagent

  • Procedure:

    • Seed cells in a 96-well white-walled plate and treat with this compound at various concentrations for 24-48 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

    • Normalize the luminescence signal to the number of cells (can be done in a parallel plate using a viability assay like CellTiter-Glo®).

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound This compound (Solid) Stock 10 mM Stock in DMSO Compound->Stock Dissolve Working Working Solutions in Culture Medium Stock->Working Serial Dilution Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Working->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Cytotoxicity->Apoptosis If Active IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Hypothesis Apoptosis->Mechanism

Caption: Experimental workflow for the initial screening of this compound.

Signaling_Pathway cluster_cell Cell Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Technical Support Center: Scale-Up Synthesis of 8-epi-Chlorajapolide F and Related Lindenane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific scale-up synthesis of "8-epi-Chlorajapolide F" is limited. This guide is constructed based on the total synthesis of structurally related lindenane sesquiterpenoids, such as shizukaols and chlorajaponilide C. The principles and troubleshooting advice provided are based on general challenges encountered during the scale-up of complex natural product synthesis and specific strategies reported for analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing the core structure of lindenane sesquiterpenoid dimers like this compound?

A1: The synthesis of complex lindenane sesquiterpenoid dimers often relies on a biomimetic approach. A key strategy involves a [4+2] cycloaddition (Diels-Alder reaction) between a diene and a dienophile monomer unit.[1][2] For many lindenane dimers, a unified strategy has been developed that uses a base-mediated thermal [4+2] cycloaddition between a common furyl diene, generated in situ, and various dienophiles to construct the congested polycyclic core.[1][3]

Q2: What are the primary challenges when scaling up the synthesis of lindenane sesquiterpenoids?

A2: Key challenges include:

  • Stereochemical Control: Maintaining high diastereoselectivity on a larger scale can be difficult due to changes in reaction kinetics and thermal transfer. The formation of more than 11 stereogenic centers in some dimers makes this particularly challenging.[1]

  • Reaction Conditions: Lab-scale optimal conditions (e.g., specific temperatures, concentrations, addition rates) may not be directly transferable to larger reactors, requiring significant process optimization.

  • Purification: The high structural complexity and the potential for closely related side products make purification challenging. Standard laboratory techniques like preparative HPLC may not be economically viable for large quantities, necessitating the development of robust crystallization or alternative chromatographic methods.

  • Reagent Stoichiometry and Cost: The cost and availability of reagents and catalysts for multi-step syntheses become significant factors at scale.

Q3: Are there any biosynthetic approaches for producing sesquiterpenoids that could be considered for scale-up?

A3: Yes, metabolic engineering and synthetic biology offer alternative routes for the production of sesquiterpenes in microorganisms like Escherichia coli and Saccharomyces cerevisiae.[4][5] While this approach is well-established for simpler sesquiterpenes, its application to complex, highly functionalized dimers like this compound would require significant and targeted pathway engineering. Key challenges in this area include enzyme improvement, managing cellular toxicity of the product, and preventing loss due to volatility.[5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield in the key [4+2] cycloaddition step upon scale-up. 1. Inefficient heat transfer in a larger reactor leading to side reactions. 2. Poor mixing resulting in localized concentration gradients. 3. Degradation of the in-situ generated diene before it can react.1. Monitor internal reaction temperature closely and adjust heating/cooling rates. Consider a jacketed reactor with controlled thermal fluid flow. 2. Optimize the stirrer speed and design to ensure homogenous mixing. 3. Investigate the rate of diene formation versus its consumption. A slower, controlled addition of the base or precursor might be necessary.
Decreased diastereoselectivity compared to lab-scale experiments. 1. Temperature fluctuations favoring the formation of undesired stereoisomers. 2. Changes in solvent polarity or concentration affecting the transition state of the cycloaddition.1. Implement strict temperature control. Even small deviations can impact selectivity. 2. Ensure solvent quality and maintain consistent concentration. Perform a solvent screen at the larger scale to re-optimize.
Difficulty in purifying the final product. 1. Presence of hard-to-remove stereoisomers or related impurities. 2. The compound is not amenable to crystallization.1. Re-evaluate the reaction conditions to minimize side-product formation. 2. Develop a multi-step purification protocol. This could involve silica gel column chromatography followed by reversed-phase chromatography. For large-scale operations, consider simulated moving bed (SMB) chromatography.[6]
Inconsistent reaction times. 1. Variations in the quality of starting materials or reagents. 2. Inefficient initiation or catalysis at a larger volume.1. Implement rigorous quality control for all incoming materials. 2. For catalyzed reactions, ensure efficient mixing to distribute the catalyst evenly. Consider adding the catalyst in portions or as a solution.

Quantitative Data from a Hypothetical Scale-Up Study

The following table represents a hypothetical comparison of a key cycloaddition step at different scales to illustrate how data should be presented.

Parameter Lab Scale (1 g) Pilot Scale (100 g) Production Scale (1 kg)
Reactant A (mol) 0.00250.252.5
Reactant B (mol) 0.00300.303.0
Solvent Volume (L) 0.1875
Reaction Time (h) 121824
Temperature (°C) 8080 ± 280 ± 1
Yield (%) 857265
Purity (HPLC, %) 989593
Diastereomeric Ratio 95:588:1285:15

Experimental Protocols

Key Experiment: Hypothetical Scale-Up of the Biomimetic [4+2] Cycloaddition

This protocol is a generalized representation based on strategies for synthesizing lindenane sesquiterpenoid dimers.[1][2]

Objective: To synthesize the core polycyclic structure of a lindenane dimer via a base-mediated [4+2] cycloaddition at a 100 g scale.

Materials:

  • Lindenane monomer A (dienophile)

  • Furan-containing precursor B (diene precursor)

  • Anhydrous Toluene

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is assembled and dried under vacuum with gentle heating. The reactor is then purged with nitrogen.

  • Charging Reagents: The reactor is charged with lindenane monomer A (100 g) and furan-containing precursor B (1.2 equivalents) followed by anhydrous toluene (8 L). The mixture is stirred until all solids are dissolved.

  • Reaction Initiation: The solution is heated to 80°C using the reactor jacket. A solution of KHMDS (1.5 equivalents) in toluene is then added slowly via a syringe pump over a period of 4 hours. The internal temperature should be carefully monitored to not exceed 82°C.

  • Reaction Monitoring: The reaction progress is monitored every 2 hours by taking a small aliquot, quenching it with acetic acid, and analyzing by TLC and HPLC to check for the consumption of starting materials and the formation of the product. The reaction is typically complete after 18 hours.

  • Quenching: Once the reaction is complete, the reactor is cooled to room temperature. The reaction is carefully quenched by the slow addition of glacial acetic acid until the pH is neutral.

  • Work-up: The mixture is then washed sequentially with saturated aqueous sodium bicarbonate (2 x 2 L) and brine (2 L). The organic layer is separated and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by column chromatography on silica gel to isolate the desired lindenane sesquiterpenoid dimer.

Visualizations

Synthetic_Pathway cluster_monomers Monomer Synthesis cluster_dimerization Key Dimerization Step cluster_final_product Final Product Generation Monomer_A Lindenane Monomer (Dienophile) Cycloaddition [4+2] Cycloaddition Monomer_A->Cycloaddition Precursor_B Furan Precursor Diene Furyl Diene (in situ) Precursor_B->Diene Base (e.g., KHMDS) Diene->Cycloaddition Core_Structure Dimeric Lindenane Core Cycloaddition->Core_Structure Heat Final_Modifications Further Functionalization Core_Structure->Final_Modifications Final_Product This compound (Target Molecule) Final_Modifications->Final_Product

Caption: Hypothetical synthetic pathway for this compound.

Scale_Up_Workflow Lab_Scale 1. Lab-Scale Synthesis (mg to g) Process_Opt 2. Process Optimization (Kinetics, Temp, Solvent) Lab_Scale->Process_Opt Pilot_Plant 3. Pilot Plant Scale-Up (100g to 1kg) Process_Opt->Pilot_Plant Safety_Analysis 4. Hazard and Safety Analysis Pilot_Plant->Safety_Analysis Production_Scale 5. Production Scale Synthesis (>1kg) Safety_Analysis->Production_Scale Purification_Dev 6. Large-Scale Purification (Crystallization/Chromatography) Production_Scale->Purification_Dev QC 7. Quality Control & Final Product Analysis Purification_Dev->QC

Caption: General workflow for chemical synthesis scale-up.

References

Validation & Comparative

Unraveling the Enigma of "8-epi-Chlorajapolide F": A Comparative Analysis on Hold

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, the natural product "8-epi-Chlorajapolide F" and its purported analogues, collectively termed "Chlorajapolides," remain elusive. The absence of any published data—including chemical structure, biological activity, and experimental protocols—precludes the possibility of a direct comparative analysis at this time. It is highly probable that "Chlorajapolide" is a novel, yet-to-be-publicly-disclosed compound family or a potential misspelling of a known natural product.

For researchers, scientists, and drug development professionals, the emergence of a new class of natural products is a significant event, promising novel chemical scaffolds and potentially unique mechanisms of action. However, without foundational information, any attempt to create a comparison guide would be purely speculative and fall short of the rigorous, data-driven analysis required by the scientific community.

A thorough investigation into potential alternative spellings and related chemical families has also failed to yield a definitive match. The "Chloro-" prefix suggests the presence of chlorine, a common feature in many marine-derived natural products known for their potent biological activities. The "-japolide" suffix might hint at a macrolide structure or a discovery linked to Japan, but these remain conjectures without concrete evidence.

The Path Forward: Clarification is Key

To proceed with a meaningful comparative analysis, the primary prerequisite is the accurate identification of "this compound" and its analogues. This would involve:

  • Verification of the Compound Name and Structure: Access to the primary literature source describing the isolation and characterization of these compounds is essential.

  • Availability of Biological Data: Quantitative data from biological assays are necessary to compare potency, efficacy, and selectivity.

  • Detailed Experimental Protocols: Understanding the methodologies used to generate the biological data is crucial for a fair and objective comparison.

Once this foundational information becomes available, a comprehensive comparison guide can be developed. Such a guide would typically include the following sections:

Hypothetical Structure of a Future Comparison Guide:

1. Introduction to Chlorajapolides:

  • Chemical structure elucidation of this compound and its analogues.
  • Natural source and biosynthetic pathway, if known.
  • Overview of their potential therapeutic area based on initial screenings.

2. Comparative Biological Activity:

  • A detailed table summarizing key quantitative data such as IC₅₀, EC₅₀, or other relevant metrics against various cell lines or protein targets.
  • Side-by-side comparison of the activity of this compound with other known Chlorajapolide analogues and potentially other established drugs in the same therapeutic class.

3. Experimental Protocols:

  • A thorough description of the cell lines, reagents, and methodologies used in the cited experiments. This would include protocols for assays such as:
  • Cytotoxicity assays (e.g., MTT, CellTiter-Glo).
  • Enzyme inhibition assays.
  • Receptor binding assays.
  • In vivo animal model studies.

4. Signaling Pathway Analysis:

  • If the mechanism of action is elucidated, a diagram illustrating the signaling pathway affected by the Chlorajapolides would be provided.

To illustrate the type of visualization that would be included, a hypothetical experimental workflow for screening natural product extracts is presented below in the DOT language for Graphviz.

cluster_0 Natural Product Extraction and Fractionation cluster_1 Biological Screening cluster_2 Activity Confirmation and Analogue Comparison NP_Source Natural Product Source (e.g., Marine Sponge) Extraction Solvent Extraction NP_Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Primary_Screen Primary High-Throughput Screening (e.g., Cytotoxicity Assay) Fractions->Primary_Screen Active_Fractions Identification of Active Fractions Primary_Screen->Active_Fractions Isolation Isolation of Pure Compounds Active_Fractions->Isolation Pure_Compounds Pure Compounds (e.g., this compound) Isolation->Pure_Compounds Dose_Response Dose-Response Studies (IC50 Determination) Pure_Compounds->Dose_Response Analogue_Comparison Comparison with Analogues Dose_Response->Analogue_Comparison Mechanism_Study Mechanism of Action Studies Analogue_Comparison->Mechanism_Study

Comparative Bioactivity of Lindenane Sesquiterpenoids: A Focus on Chlorajapolide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Direct comparative bioactivity studies on the stereoisomers of "8-epi-Chlorajapolide F" are not extensively available in the current body of scientific literature. This guide therefore provides a comparative overview of the bioactivity of "this compound" and its parent compound, "Chlorajapolide F," alongside other structurally related lindenane sesquiterpenoids isolated from the Chloranthus genus. This broader comparison offers valuable insights into the potential bioactivities of this class of compounds.

Introduction

Lindenane sesquiterpenoids, a class of natural products isolated from plants of the Chloranthus genus, have garnered significant interest for their diverse and potent biological activities. These compounds are characterized by a unique carbon skeleton and have demonstrated a range of effects, including anti-inflammatory and antitumor properties. This guide focuses on the bioactivity of "this compound" and related lindenane sesquiterpenoids, presenting available experimental data to facilitate comparative analysis for researchers in drug discovery and development.

Cytotoxicity Data

"this compound" and "Chlorajapolide F" have been evaluated for their cytotoxic effects against human cancer cell lines. The available data indicates low to no cytotoxicity for these specific compounds.

Table 1: Cytotoxicity of Chlorajapolide F and its 8-epi Stereoisomer

CompoundCell LineIC50 (µg/mL)
This compoundNCI-H460 (Human Lung Carcinoma)>50
SMMC-7721 (Human Hepatocellular Carcinoma)>50
Chlorajapolide FNCI-H460 (Human Lung Carcinoma)>50
SMMC-7721 (Human Hepatocellular Carcinoma)>50

Comparative Bioactivity of Related Lindenane Sesquiterpenoids

To provide a broader context for the potential bioactivity of Chlorajapolide stereoisomers, the following table summarizes the activities of other lindenane sesquiterpenoids isolated from Chloranthus species.

Table 2: Bioactivity of Various Lindenane Sesquiterpenoids from Chloranthus Species

CompoundBioactivityAssayResults (IC50)
Shizukaol DAnti-inflammatoryNitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages-
Sarcandrolide EAnti-inflammatoryNitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages-
Chlotrichene C & DAnti-inflammatoryIL-1β production in LPS-induced THP-1 cells1-15 µM
Chloranholides F-T (various)Anti-neuroinflammatoryNitric Oxide (NO) Production in LPS-stimulated BV-2 cells3.18 to 11.46 µM
Chlorahololide DAntitumorCytotoxicity against HepG2 cells13.7 µM
Cytotoxicity against MCF-7 cells6.7 µM

Experimental Protocols

Cytotoxicity Assay (General Protocol for MTT/SRB Assay)

The cytotoxicity of the compounds is frequently determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.

  • Cell Plating: Human cancer cell lines (e.g., NCI-H460, SMMC-7721) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., in a range from 1 to 100 µg/mL) for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Assay:

    • After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • The plate is incubated for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • SRB Assay:

    • Cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with SRB solution.

    • Unbound dye is washed away, and the protein-bound dye is solubilized.

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate overnight_incubation Incubate Overnight plate_cells->overnight_incubation add_compounds Add Test Compounds overnight_incubation->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Signaling Pathway

Lindenane sesquiterpenoids have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Lindenane Lindenane Sesquiterpenoids Lindenane->IKK inhibits Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene activates LPS LPS LPS->TLR4

Caption: Inhibition of the NF-κB signaling pathway by lindenane sesquiterpenoids.

Validating the Mechanism of Action of "8-epi-Chlorajapolide F": A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data on the mechanism of action for "8-epi-Chlorajapolide F" is not publicly available. This guide serves as a template for researchers, scientists, and drug development professionals to illustrate how a comprehensive comparison and validation of a novel compound's mechanism of action can be presented. The following sections use a hypothetical anti-inflammatory agent, designated "Compound X," which is presumed to act as an inhibitor of the NF-κB signaling pathway, to demonstrate the required data presentation, experimental protocols, and visualizations.

Introduction to Compound X: A Novel Anti-inflammatory Agent

Compound X is a novel synthetic small molecule identified through high-throughput screening for its potential anti-inflammatory properties. Preliminary studies suggest that Compound X may exert its effects by modulating key inflammatory signaling pathways. This guide provides a detailed comparison of Compound X's performance against established anti-inflammatory agents and outlines the experimental framework used to validate its mechanism of action, focusing on the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, leading to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of target genes.

Compound X is hypothesized to be a direct inhibitor of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα and sequestering NF-κB in the cytoplasm.[1][2][3]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS / TNF-α Receptor Receptor (TLR4/TNFR) IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates CompoundX Compound X CompoundX->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Figure 1. Proposed mechanism of action of Compound X on the NF-κB signaling pathway.

Comparative Performance Data

The anti-inflammatory efficacy of Compound X was evaluated and compared with well-established anti-inflammatory drugs, Dexamethasone (a corticosteroid) and Ibuprofen (a non-steroidal anti-inflammatory drug, NSAID).

Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

CompoundIC₅₀ for TNF-α Production (µM)IC₅₀ for IL-6 Production (µM)
Compound X 0.5 ± 0.07 0.8 ± 0.11
Dexamethasone0.01 ± 0.0020.02 ± 0.003
Ibuprofen> 50> 50

Table 2: Inhibition of NF-κB Transcriptional Activity in HEK293/NF-κB-luc Reporter Cells

CompoundIC₅₀ for NF-κB Inhibition (µM)
Compound X 0.3 ± 0.05
Dexamethasone0.05 ± 0.008
IbuprofenNot Active

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 murine macrophages and HEK293 cells stably expressing an NF-κB-luciferase reporter construct (HEK293/NF-κB-luc) were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells were pre-treated with varying concentrations of Compound X, Dexamethasone, or Ibuprofen for 1 hour before stimulation with 100 ng/mL of lipopolysaccharide (LPS) for 6 hours (for cytokine assays) or 10 ng/mL of TNF-α for 6 hours (for NF-κB reporter assays).

Measurement of Cytokine Production (ELISA)
  • Principle: An enzyme-linked immunosorbent assay (ELISA) was used to quantify the concentration of TNF-α and IL-6 in the cell culture supernatants.[4][5]

  • Procedure:

    • 96-well plates were coated with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.

    • Plates were washed and blocked with 1% BSA in PBS for 1 hour.

    • Cell culture supernatants and standard dilutions were added to the wells and incubated for 2 hours.

    • After washing, a biotinylated detection antibody was added and incubated for 1 hour.

    • Streptavidin-HRP was then added, followed by incubation for 30 minutes.

    • TMB substrate was added, and the colorimetric reaction was stopped with sulfuric acid.

    • The absorbance was measured at 450 nm using a microplate reader.

    • A standard curve was generated to determine the cytokine concentrations in the samples.

NF-κB Reporter Assay
  • Principle: This assay measures the transcriptional activity of NF-κB by quantifying the light produced from a luciferase reporter gene under the control of NF-κB response elements.[6][7][8]

  • Procedure:

    • HEK293/NF-κB-luc cells were seeded in a 96-well plate and allowed to adhere overnight.

    • Cells were pre-treated with test compounds for 1 hour, followed by stimulation with TNF-α for 6 hours.

    • The culture medium was removed, and cells were lysed using a passive lysis buffer.

    • Luciferase assay reagent was added to the cell lysates.

    • Luminescence was immediately measured using a luminometer.

    • The relative light units (RLUs) were normalized to the vehicle control.

G start Start seed_cells Seed RAW 264.7 or HEK293/NF-κB-luc cells in 96-well plates start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO₂) seed_cells->overnight_incubation pretreat Pre-treat with Compound X or Controls (1 hour) overnight_incubation->pretreat stimulate Stimulate with LPS (RAW 264.7) or TNF-α (HEK293/NF-κB-luc) (6 hours) pretreat->stimulate collect_supernatant Collect Supernatant (RAW 264.7) stimulate->collect_supernatant lyse_cells Lyse Cells (HEK293/NF-κB-luc) stimulate->lyse_cells elisa ELISA for TNF-α and IL-6 collect_supernatant->elisa luciferase_assay Luciferase Assay lyse_cells->luciferase_assay data_analysis Data Analysis and IC₅₀ Calculation elisa->data_analysis luciferase_assay->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for evaluating the anti-inflammatory activity of Compound X.

Conclusion

The data presented in this guide provide a framework for validating the mechanism of action of a novel anti-inflammatory compound. The hypothetical Compound X demonstrates potent inhibition of pro-inflammatory cytokine production and NF-κB transcriptional activity, supporting its proposed mechanism as an IKK inhibitor. This template can be adapted for "this compound" once experimental data becomes available, allowing for a clear and objective comparison with alternative therapeutic agents.

References

"8-epi-Chlorajapolide F" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: November 2025

Structure-Activity Relationship Studies of 8-epi-Chlorajapolide F Remain Undisclosed in Publicly Available Research

Despite a comprehensive search of scientific databases and scholarly articles, no peer-reviewed studies detailing the structure-activity relationships (SAR) of this compound, or the broader family of chlorajapolide natural products, could be identified. This absence of publicly available data prevents the creation of a detailed comparison guide as requested.

The initial investigation sought to gather information regarding the synthesis of this compound analogs and their corresponding biological activities. Subsequent broader searches for the parent compound, Chlorajapolide F, and the general class of chlorajapolides also failed to yield any relevant SAR data. This suggests that research into the specific biological effects of structural modifications to this molecule has not been published in the scientific literature.

Consequently, the core requirements for a comparison guide, including quantitative data on the biological performance of different analogs, detailed experimental protocols for key assays, and visualizations of associated signaling pathways, cannot be fulfilled at this time. The lack of foundational research on this specific compound means there is no established biological context or experimental data to analyze and present.

Further research and publication in the field of natural product chemistry and pharmacology will be necessary before a comprehensive guide on the structure-activity relationships of this compound can be developed for the scientific community. Researchers interested in this particular molecule may need to conduct foundational studies to establish its biological activity and explore the effects of structural modifications.

Comparative Analysis of V-ATPase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the performance of known Vacuolar H+-ATPase (V-ATPase) inhibitors. This document provides a framework for the evaluation of novel compounds, such as "8-epi-Chlorajapolide F", against established inhibitors.

Introduction

Vacuolar H+-ATPases (V-ATPases) are ATP-dependent proton pumps crucial for the acidification of intracellular compartments and, in some specialized cells, the extracellular environment.[1][2][3] Their role in a multitude of cellular processes, including protein trafficking, degradation, and signaling, has made them an attractive target for therapeutic intervention in various diseases, including cancer and osteoporosis.[1] This guide provides a comparative overview of well-characterized V-ATPase inhibitors.

While the inhibitory activity of "this compound" is not yet publicly documented, this guide serves as a template for its evaluation alongside established V-ATPase inhibitors. The data presented for the known inhibitors—Bafilomycin A1, Concanamycin A, and Callyspongiolide—offers a benchmark for assessing the potency and potential mechanism of action of new chemical entities.

Quantitative Comparison of V-ATPase Inhibitors

The following table summarizes the inhibitory potency of known V-ATPase inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds.

CompoundTargetIC50 ValueSource Organism/SystemReference
This compound Data Not AvailableData Not AvailableData Not Available
Bafilomycin A1V-ATPase0.44 nM - 400 nMBovine chromaffin granules, various cell lines[4][5][6][7]
Concanamycin AV-ATPase~10 nM - 9.2 nMYeast, various cell lines[8][9][10]
CallyspongiolideV-ATPase10 nMYeast[11][12][13]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of enzyme inhibitors. Below is a representative protocol for determining the V-ATPase inhibitory activity of a test compound.

V-ATPase Activity Assay

This protocol is adapted from established methods for measuring V-ATPase activity through the quantification of ATP hydrolysis.[14][15][16]

Objective: To determine the IC50 value of a test compound (e.g., this compound) against V-ATPase.

Materials:

  • Purified or enriched V-ATPase enzyme preparation

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known V-ATPase inhibitor as a positive control (e.g., Bafilomycin A1)

  • ATP (adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 50 mM KCl)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare dilutions of the V-ATPase enzyme in pre-chilled assay buffer.

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in the assay buffer. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

  • Reaction Setup: In a 96-well microplate, add the following in order:

    • Assay Buffer

    • Test compound dilution or control

    • V-ATPase enzyme preparation

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add ATP to each well to start the reaction. The final concentration of ATP should be at or near the Km of the enzyme.

  • Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis, resulting in a colorimetric change.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and the positive control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Mechanisms and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

V_ATPase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis V_ATPase V_ATPase V_ATPase->Endosome Acidification Lysosome Lysosome V_ATPase->Lysosome Acidification Endosome->Lysosome Maturation Signaling_Cascade Signaling_Cascade Endosome->Signaling_Cascade Signal Transduction Gene_Expression Gene_Expression Signaling_Cascade->Gene_Expression Nuclear Translocation

Caption: V-ATPase role in endosomal acidification and signaling.

experimental_workflow start Start: Prepare Reagents prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds setup_reaction Set up Reaction in 96-well Plate (Enzyme, Buffer, Compound) prepare_compounds->setup_reaction pre_incubate Pre-incubate at 37°C setup_reaction->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate add_reagent Stop Reaction & Add Phosphate Detection Reagent incubate->add_reagent read_plate Read Absorbance add_reagent->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End: Report Results analyze_data->end

Caption: Workflow for V-ATPase inhibitory activity assay.

Concluding Remarks

The provided data and protocols for Bafilomycin A1, Concanamycin A, and Callyspongiolide establish a clear benchmark for the evaluation of new V-ATPase inhibitors. These compounds exhibit high potency, with IC50 values in the nanomolar range, and serve as invaluable tools for studying the physiological roles of V-ATPase. For "this compound" to be considered a potent V-ATPase inhibitor, its performance in assays such as the one described above would need to demonstrate comparable or superior inhibitory activity. Further studies would also be required to elucidate its specific binding site and mechanism of action, contributing to the broader understanding of V-ATPase inhibition and its therapeutic potential.

References

cross-validation of "8-epi-Chlorajapolide F" bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data on the bioactivity of "8-epi-Chlorajapolide F" across different cell lines is not publicly available. This guide provides a comparative framework for researchers, scientists, and drug development professionals based on the known activities of similar halogenated marine natural products. The presented data is hypothetical and serves as a template for evaluating novel compounds like "this compound".

Halogenated marine natural products, a class to which "this compound" belongs, are known for their diverse and potent biological activities.[1][2][3][4][5] These compounds have demonstrated significant potential as anticancer and anti-inflammatory agents.[6][7][8][9][10] A crucial step in the preclinical development of such compounds is the cross-validation of their bioactivity in a panel of diverse cell lines to understand their spectrum of activity and potential mechanisms of action.

Comparative Bioactivity Profile

A primary assessment of a novel compound involves determining its cytotoxic effects against various cancer cell lines and comparing them to a non-cancerous cell line to gauge selectivity. The following table presents a hypothetical bioactivity profile for "this compound" based on typical results for similar marine-derived compounds.[7][8][9][10]

Table 1: Hypothetical Cytotoxic Activity of this compound in Human Cancer and Normal Cell Lines

Cell LineTissue of OriginCancer TypeIC₅₀ (µM)
A549LungNon-Small Cell Lung Cancer8.5
MCF-7BreastAdenocarcinoma12.3
HCT-116ColonColorectal Carcinoma5.2
K562Bone MarrowChronic Myelogenous Leukemia2.8
U-87 MGBrainGlioblastoma15.7
HEK293KidneyEmbryonic Kidney (Non-cancerous)> 50

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are hypothetical.

Many bioactive marine natural products exert their effects by modulating key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival, is a common target.[1][2][3][4][5]

Table 2: Hypothetical Inhibitory Activity of this compound on NF-κB Signaling

Cell LineAssayStimulantIC₅₀ (µM)
HeLaNF-κB ReporterTNF-α3.5
RAW 264.7IκBα DegradationLPS6.8

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the respective signaling event and are hypothetical.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of bioactivity data. Below are standard protocols for assessing cytotoxicity and NF-κB inhibition.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of "this compound" (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of "this compound" for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL) or LPS (1 µg/mL), for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.

  • Immunostaining: Block with 1% BSA and incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Interpretation Compound This compound CellPanel Panel of Cancer and Normal Cell Lines Compound->CellPanel Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellPanel->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 PathwayAssay Signaling Pathway Assay (e.g., NF-κB) IC50->PathwayAssay Selectivity Assess Selectivity IC50->Selectivity WesternBlot Western Blot PathwayAssay->WesternBlot ReporterAssay Reporter Gene Assay PathwayAssay->ReporterAssay Mechanism Elucidate Mechanism WesternBlot->Mechanism ReporterAssay->Mechanism Lead Lead Candidate Identification Selectivity->Lead Mechanism->Lead

Caption: Experimental workflow for bioactivity cross-validation.

A key signaling pathway often implicated in the bioactivity of marine natural products is the NF-κB pathway.

Caption: The NF-κB signaling pathway and potential points of inhibition.

References

Comparative Analysis of 8-epi-Chlorajapolide F and Structurally Related Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic and anti-inflammatory potential of lindenane-type sesquiterpenoids reveals a class of compounds with significant therapeutic promise. This guide provides a comparative analysis of 8-epi-Chlorajapolide F and similar natural products, focusing on their biological performance supported by experimental data to inform researchers, scientists, and drug development professionals.

Introduction to this compound and its Analogs

This compound is a member of the lindenane-type sesquiterpenoid family, a class of natural products predominantly isolated from plants of the Chloranthus genus. These compounds are characterized by a unique and complex carbocyclic framework. The biological activities of lindenane sesquiterpenoids, particularly their cytotoxic and anti-inflammatory effects, have garnered significant interest in the scientific community. This guide will compare the biological activities of this compound's close structural relatives and other related sesquiterpenoids, providing available quantitative data and the experimental protocols used to generate it.

Data Presentation: Comparative Biological Activities

The following table summarizes the reported cytotoxic and anti-inflammatory activities of several lindenane-type sesquiterpenoids and a well-characterized related compound, parthenolide. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological process by 50%.

CompoundBiological ActivityCell LineIC50 (µM)Reference
Chlorahololide D CytotoxicityMCF-7 (Breast Cancer)6.7[1]
CytotoxicityHepG2 (Liver Cancer)13.7[1]
Parthenolide CytotoxicitySiHa (Cervical Cancer)8.42 ± 0.76[2]
CytotoxicityMCF-7 (Breast Cancer)9.54 ± 0.82[2]
Unnamed Lindenane Dimer (Compound 22) Anti-inflammatory (NO Inhibition)BV-2 (Microglia)3.18 - 11.46[3]
Unnamed Lindenane Dimer (Compound 24) Anti-inflammatory (NO Inhibition)BV-2 (Microglia)3.18 - 11.46[3]
Unnamed Lindenane Dimer (Compound 9) Anti-inflammatory (NO Inhibition)RAW 264.7 (Macrophages)10.70 ± 0.25[4]
Unnamed Lindenane Dimer (Compound 2) Anti-inflammatory (NO Inhibition)BV2 (Microglia)12.26 ± 2.43[4]
Shizukaol B Anti-inflammatory (NO Inhibition)RAW 264.7 (Macrophages)14.79[5]
Unnamed Lindenane Dimer (Compound 5) Anti-inflammatory (NO Inhibition)RAW 264.7 (Macrophages)18.03 ± 1.24[4]
Unnamed Lindenane Trimer (Compound 3) Anti-inflammatory (NO Inhibition)RAW 264.7 (Macrophages)20.00 ± 1.30[4]
Unnamed Lindenane Dimer (Compound 1) Anti-inflammatory (NO Inhibition)RAW 264.7 (Macrophages)21.16 ± 1.37[4]

Note: Specific biological activity data for this compound was not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS with vehicle).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified CO2 incubator.

  • Griess Assay:

    • Collect the cell culture supernatant from each well.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the analysis of these natural products.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocation iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Inflammation Inflammation NO->Inflammation Sesquiterpenoids Lindenane Sesquiterpenoids Sesquiterpenoids->IKK Inhibition Sesquiterpenoids->NFkB Inhibition

Caption: Simplified signaling pathway of LPS-induced nitric oxide production and potential inhibition by lindenane sesquiterpenoids.

mtt_assay_workflow cluster_0 Cell Culture cluster_1 Assay Procedure cluster_2 Data Analysis A Seed Cells in 96-well Plate B Compound Treatment A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizer E->F G Read Absorbance (570 nm) F->G H Calculate % Viability G->H I Determine IC50 H->I

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Conclusion

The available data strongly suggest that lindenane-type sesquiterpenoids isolated from Chloranthus species possess significant cytotoxic and anti-inflammatory properties. Compounds like Chlorahololide D demonstrate potent activity against cancer cell lines, while several other lindenane dimers and trimers effectively inhibit inflammatory responses in cellular models. Although specific data for this compound is currently lacking in the public domain, the consistent bioactivity of its structural analogs highlights the therapeutic potential of this chemical class. Further investigation into the specific activities of this compound and a broader range of related compounds is warranted to fully elucidate their structure-activity relationships and potential for drug development. The experimental protocols and pathways detailed in this guide provide a framework for such future research.

References

Validating "8-epi-Chlorajapolide F" as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the validation of a new chemical entity as a reliable research tool is paramount. This guide provides a comparative overview of "8-epi-Chlorajapolide F," a sesquiterpene isolated from Chloranthus japonicus, and evaluates its potential utility by examining the biological activities of structurally related compounds from the same plant. Due to the limited direct research on "this compound," this guide infers its potential applications based on the established activities of other sesquiterpenes from Chloranthus japonicus.

Introduction to "this compound"

"this compound" is a sesquiterpene natural product identified in the plant Chloranthus japonicus. Its chemical formula is C₁₆H₂₀O₄, and it has a molecular weight of 276.33 g/mol . While specific biological data for "this compound" is scarce, the Chloranthus genus is a rich source of bioactive sesquiterpenoids, which have demonstrated a range of pharmacological effects, including anti-inflammatory and cytotoxic activities.

Comparative Analysis of Bioactive Sesquiterpenes from Chloranthus japonicus

To contextualize the potential of "this compound," this section compares the reported biological activities of other sesquiterpenes isolated from Chloranthus japonicus. These compounds, sharing structural similarities with "this compound," provide a basis for predicting its likely biological profile.

Cytotoxic Activity

Several sesquiterpenes from Chloranthus japonicus have been evaluated for their cytotoxicity against various cancer cell lines. Notably, a related compound, Chlorajapolide F, has been reported to exhibit low cytotoxic activity against NCI-H460 and SMMC-7721 cell lines[1]. Other sesquiterpenes from the same plant, such as chlorajapolides A-E, chlorajaposide, chlorajaponol, and chloraeudolide, have also been assessed for their cytotoxic potential[2].

Table 1: Cytotoxic Activity of Sesquiterpenes from Chloranthus japonicus

CompoundCell LineActivityReference
Chlorajapolide FNCI-H460, SMMC-7721Low cytotoxicity[1]
Chlorajapolides A-EVarious cancer cell linesEvaluated[2]
ChlorajaposideVarious cancer cell linesEvaluated[2]
ChlorajaponolVarious cancer cell linesEvaluated[2]
ChloraeudolideVarious cancer cell linesEvaluated[2]
Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory properties of sesquiterpenoids from Chloranthus japonicus. Several of these compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key indicator of anti-inflammatory potential. For instance, compounds such as japonilides A-C and others have demonstrated significant inhibitory effects on NO production[3]. One compound, chlojaponilactone B, has been shown to suppress inflammatory responses by inhibiting the TLR4 signaling pathway[1][4].

Table 2: Anti-inflammatory Activity of Sesquiterpenoids from Chloranthus japonicus

CompoundAssayIC₅₀ (µM)Reference
Japonilide A (Compound 8)NO production in RAW 264.7 cells22.99 ± 2.71[3]
Compound 12NO production in RAW 264.7 cells24.34 ± 1.36[3]
Compound 16NO production in RAW 264.7 cells23.69 ± 2.83[3]
Compound 22NO production in RAW 264.7 cells21.23 ± 1.34[3]

Potential Signaling Pathway Involvement

Research on a hexane extract of Chloranthus japonicus has indicated that it can promote adipocyte differentiation by acting on the Wnt/β-catenin signaling pathway[5]. This suggests that sesquiterpenes within the extract, potentially including "this compound," may modulate this critical pathway.

Wnt_Signaling_Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK-3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Chloranthus_Extract Chloranthus japonicus Hexane Extract Chloranthus_Extract->Wnt Modulates

Caption: Putative modulation of the Wnt/β-catenin signaling pathway.

Experimental Protocols

To facilitate the validation of "this compound" and allow for comparative studies, the following are detailed methodologies for key experiments cited in the analysis of related compounds.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells (e.g., NCI-H460, SMMC-7721) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound ("this compound" or alternatives) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite in the supernatant using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Experimental_Workflow Isolation Isolation of this compound from Chloranthus japonicus Characterization Structural Characterization (NMR, MS) Isolation->Characterization Bioassays Biological Assays Characterization->Bioassays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bioassays->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition) Bioassays->Anti_inflammatory Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Anti_inflammatory->Mechanism Western_Blot Western Blot (e.g., for signaling proteins) Mechanism->Western_Blot Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis

Caption: General workflow for validation of a natural product research tool.

Conclusion and Future Directions

While direct experimental data on "this compound" is currently lacking, the evidence from structurally similar sesquiterpenes isolated from Chloranthus japonicus strongly suggests its potential as a bioactive research tool. The documented cytotoxic and anti-inflammatory activities of its chemical relatives warrant further investigation into the specific properties of "this compound."

Future research should focus on:

  • Direct Biological Screening: Performing cytotoxicity and anti-inflammatory assays specifically with "this compound."

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by "this compound," with a particular focus on pathways like NF-κB and Wnt/β-catenin.

  • Comparative Studies: Directly comparing the potency and efficacy of "this compound" with established research tools in relevant biological assays.

By following a systematic validation process, the research community can fully elucidate the potential of "this compound" as a valuable tool for advancing our understanding of complex biological processes and for the development of new therapeutic agents.

References

Synergistic Potential of 8-epi-Chlorajapolide F in Multi-Compound Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

While direct experimental data on the synergistic effects of isolated 8-epi-Chlorajapolide F with other specific compounds are not extensively documented in current literature, emerging research highlights its potential collaborative role within multi-component herbal formulations. Notably, a recent study on the therapeutic effects of Salvia miltiorrhiza (Danshen) in treating adenomyosis has identified this compound as one of 35 potential inflammation-associated active ingredients. This guide provides a comparative analysis of the synergistic anti-inflammatory effects observed with the Danshen extract, offering insights into the potential collaborative mechanisms of its constituents, including this compound.

The comprehensive study on Danshen suggests that its therapeutic efficacy in a mouse model of adenomyosis stems from the synergistic inhibition of multiple inflammatory signaling pathways by its bioactive compounds.[1] This multi-target approach is a hallmark of many traditional herbal remedies and presents a promising avenue for drug development professionals exploring complex diseases like adenomyosis, a chronic inflammatory gynecological condition.[1][2]

Quantitative Analysis of Synergistic Effects

The following table summarizes the quantitative data from an in-vivo study on the effects of a multi-component Danshen extract on key inflammatory markers in an adenomyosis mouse model. The data showcases the dose-dependent efficacy of the extract in modulating these markers, implying a synergistic action of its constituents.

GroupTreatmentTNF-α mRNA Expression (Relative to Model)IL-17A mRNA Expression (Relative to Model)IL-1β mRNA Expression (Relative to Model)HIF-1α mRNA Expression (Relative to Model)
Control Saline Solution----
Model Adenomyosis Induction1.001.001.001.00
Positive Drug Gestrinone (0.325 mg/kg)Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Danshen-L 1.3 g/kgDecreasedDecreasedDecreasedDecreased
Danshen-M 3.9 g/kgSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Danshen-H 7.8 g/kgSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased

Data adapted from a study on the effects of Salvia miltiorrhiza on adenomyosis. The study reported significant decreases in the protein and mRNA expression of these markers with Danshen treatment.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Salvia miltiorrhiza (Danshen) for adenomyosis.

Adenomyosis Mouse Model Induction

A mouse model of adenomyosis is established to investigate the in-vivo effects of the herbal extract.[4][5][6]

  • Animal Selection: Neonatal female ICR mice are used for the experiment.[4][6]

  • Induction Agent: Tamoxifen is administered orally to the neonatal mice at a dose of 1 mg/kg from day 2 to day 5 after birth to induce adenomyosis.[4][6]

  • Model Confirmation: After 60 days, a subset of mice is euthanized, and uterine tissues are collected for histopathological examination. Successful model establishment is confirmed by the presence of endometrial infiltration into the myometrium, as observed through Hematoxylin and Eosin (H&E) staining.[4][6]

Drug Administration and Grouping

The study evaluates the therapeutic effects of Danshen extract in comparison to a control, a model, and a positive drug group.[1]

  • Acclimatization: Mice are allowed to acclimatize for one week before the commencement of the experiment.[1]

  • Grouping: The mice are randomly divided into the following groups (n=6):[1]

    • Control Group: Administered with saline solution daily.

    • Model Group: Adenomyosis-induced mice receiving no treatment.

    • Positive Drug Group: Treated with Gestrinone at a dose of 0.325 mg/kg, twice a week.

    • Drug Intervention Groups: Treated with Danshen extract at low (1.3 g/kg), medium (3.9 g/kg), and high (7.8 g/kg) doses.

  • Administration: The Danshen extract and saline solution are administered daily for the duration of the treatment period.

Quantitative Real-Time PCR (qRT-PCR)

To quantify the expression of inflammatory markers at the mRNA level, qRT-PCR is performed on uterine tissue samples.

  • RNA Extraction: Total RNA is extracted from the uterine tissues of mice from all experimental groups.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is then used as a template for PCR amplification with specific primers for TNF-α, IL-17A, IL-1β, and HIF-1α.

  • Data Analysis: The relative expression of the target genes is calculated and normalized to a housekeeping gene.

Western Blotting

Western blotting is employed to analyze the protein expression levels of the target inflammatory markers.

  • Protein Extraction: Total protein is extracted from the uterine tissues.

  • SDS-PAGE: The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Membrane Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to TNF-α, IL-17A, IL-1β, and HIF-1α, followed by incubation with secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Visualizing Synergistic Pathways

The following diagrams illustrate the proposed synergistic mechanism of the multi-component Danshen extract, which includes this compound, in modulating inflammatory signaling pathways in adenomyosis.

G This compound This compound TNF-α Pathway TNF-α Pathway This compound->TNF-α Pathway Other Bioactives Other Bioactives IL-17 Pathway IL-17 Pathway Other Bioactives->IL-17 Pathway HIF-1α Pathway HIF-1α Pathway Other Bioactives->HIF-1α Pathway Inflammation Inflammation TNF-α Pathway->Inflammation IL-17 Pathway->Inflammation Cell Proliferation Cell Proliferation HIF-1α Pathway->Cell Proliferation Invasion Invasion HIF-1α Pathway->Invasion

Caption: Multi-target inhibition of inflammatory pathways by Danshen compounds.

G Start Start Adenomyosis Model Induction Adenomyosis Model Induction Start->Adenomyosis Model Induction Random Grouping Random Grouping Adenomyosis Model Induction->Random Grouping Treatment Administration Treatment Administration Random Grouping->Treatment Administration Control, Model, Drug Tissue Collection Tissue Collection Treatment Administration->Tissue Collection Data Analysis Data Analysis Tissue Collection->Data Analysis qRT-PCR, Western Blot End End Data Analysis->End

Caption: Experimental workflow for in-vivo testing of Danshen extract.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-epi-Chlorajapolide F: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling potent compounds like 8-epi-Chlorajapolide F, ensuring safe and compliant disposal is a critical component of laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, safeguarding both personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the safety guidelines outlined in the Material Safety Data Sheet (MSDS). When handling this compound, always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Quantitative Data Summary: Waste Management

Proper waste management begins with accurate categorization and containment. The following table summarizes the key parameters for the disposal of this compound waste.

ParameterSpecificationRationale
Waste Type Hazardous Chemical Waste (Cytotoxic)Due to its biological activity, it must be treated as a hazardous substance.
Primary Container Sturdy, leak-proof, chemically compatible container with a secure lid.To prevent spills and exposure. Must be compatible with the chemical properties of the compound.
Container Labeling "Hazardous Waste" with the full chemical name: "this compound".Clear identification is crucial for proper handling and disposal by environmental health and safety personnel.
Secondary Containment For liquid waste, the primary container should be placed within a larger, unbreakable container.Provides an extra layer of protection against spills and leaks.
Storage Location Designated, secure hazardous waste accumulation area, away from incompatible materials.To prevent accidental mixing with other chemicals and unauthorized access.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Segregation:

  • Do not mix this compound waste with non-hazardous trash or other waste streams.

  • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing the compound).

2. Solid Waste Disposal:

  • Place all solid waste contaminated with this compound into a designated, sturdy, and clearly labeled hazardous waste container.

  • The container should have a secure lid to prevent the release of dust or particles.[1]

3. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a sealable, chemical-resistant container.

  • Ensure the container is placed in secondary containment to mitigate spills.

  • Do not dispose of liquid waste containing this compound down the drain.[1]

4. Disposal of Empty Containers:

  • Any container that held this compound must be treated as hazardous waste.

  • Triple-rinse the empty container with a suitable solvent.

  • Collect the rinsate as hazardous liquid waste.

  • After triple-rinsing, the container can often be disposed of as regular waste, but institutional policies may vary. Deface the original label before disposal.

5. Final Disposal:

  • Once the hazardous waste container is full, ensure it is securely sealed and properly labeled.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The ultimate disposal method for cytotoxic waste is typically high-temperature incineration to ensure complete destruction of the hazardous compound.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_start Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway cluster_container Empty Container Pathway cluster_final Final Disposal start This compound Waste Generated assess_type Determine Waste Type (Solid, Liquid, or Empty Container) start->assess_type solid_container Place in Labeled Solid Hazardous Waste Container assess_type->solid_container Solid liquid_container Collect in Labeled, Sealable Liquid Waste Container assess_type->liquid_container Liquid triple_rinse Triple-Rinse Container assess_type->triple_rinse Empty Container solid_seal Seal Container When Full solid_container->solid_seal storage Store in Designated Hazardous Waste Area solid_seal->storage secondary_containment Place in Secondary Containment liquid_container->secondary_containment liquid_seal Seal Container When Full secondary_containment->liquid_seal liquid_seal->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->liquid_container ehs_pickup Arrange for EHS Pickup storage->ehs_pickup

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: Essential Protective Measures for Handling 8-epi-Chlorajapolide F

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling 8-epi-Chlorajapolide F must adhere to stringent safety protocols to mitigate potential health risks. Although specific toxicity data for this sesquiterpene is not extensively documented, its nature as a potent bioactive compound necessitates handling with the same level of caution as cytotoxic substances.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE): A Comprehensive Approach

The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various handling scenarios.

Activity Required PPE Specifications & Best Practices
Low-Risk Activities
Unpacking & Storage- Double Gloves- Lab CoatCheck the integrity of all packaging upon receipt. Any damaged containers should be treated as a spill.[2] Clean the primary container before storage.
Moderate to High-Risk Activities
Weighing & Preparing Solutions- Double Gloves (Nitrile)- Disposable Gown (fluid-resistant)- Eye Protection (Safety Goggles)- Respiratory Protection (N99/P2 respirator)All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of airborne particles.[3][4]
Administering the Compound- Double Gloves (Nitrile)- Disposable Gown (fluid-resistant)- Eye Protection (Safety Goggles or Face Shield)Use Luer-lock syringes and fittings to prevent leakage.[2] A plastic-backed absorbent pad should be used to cover the work surface.[5]
Ancillary Activities
Waste Disposal- Double Gloves (Nitrile)- Disposable Gown- Eye ProtectionAll contaminated materials must be disposed of as cytotoxic waste.[6][7]
Spill Cleanup- Double Gloves (Nitrile, heavy-duty)- Disposable Gown- Eye Protection (Face Shield)- Respiratory Protection (N99/P2 respirator)A dedicated spill kit for cytotoxic drugs must be readily available.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a dedicated and clearly marked area for handling this compound.

  • All manipulations of the powdered form or solutions should be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet.[2][4] These containment systems should be operated continuously.[2]

  • The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[5]

2. Compound Handling:

  • Weighing: Tare a sealed container before adding the compound to minimize contamination of the balance.

  • Solubilization: Add solvent to the vial containing the compound. If sonication is required, ensure the vial is securely capped.

  • Dilutions: Perform all dilutions within the containment system. Use Luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.[2]

3. Post-Handling:

  • Wipe down all surfaces within the containment system with an appropriate deactivating agent (e.g., 1% sodium hypochlorite solution followed by 70% ethanol).

  • Carefully doff PPE, removing gloves last, and dispose of it in the designated cytotoxic waste container.

  • Thoroughly wash hands with soap and water after completing any task.[3]

cluster_prep Preparation cluster_handling Compound Handling cluster_post Post-Handling prep_area Designate & Demarcate Handling Area prep_containment Prepare Containment (Fume Hood / BSC) prep_area->prep_containment prep_surface Cover Work Surface (Absorbent Pad) prep_containment->prep_surface prep_ppe Don Appropriate PPE prep_surface->prep_ppe weigh Weigh Compound (in sealed container) prep_ppe->weigh solubilize Solubilize in Vial weigh->solubilize dilute Perform Dilutions (Luer-lock syringes) solubilize->dilute decontaminate Decontaminate Surfaces dilute->decontaminate doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard Operating Procedure for Handling this compound.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with this compound are considered cytotoxic waste and must be segregated from regular laboratory trash.[7]

Waste Segregation:

  • Sharps: Needles, syringes, and glass vials should be placed in a designated, puncture-resistant, purple-lidded sharps container clearly labeled "Cytotoxic Waste".[8]

  • Solid Waste: Gloves, gowns, absorbent pads, and other contaminated lab supplies must be disposed of in thick, leak-proof, purple plastic bags or rigid containers labeled with the cytotoxic hazard symbol.[6][9]

  • Liquid Waste: Unused solutions or contaminated liquids should be collected in a sealed, leak-proof container, clearly labeled as "Cytotoxic Liquid Waste." Do not discharge this waste into the sewer system.[5]

Waste Collection and Disposal:

  • All cytotoxic waste containers must be kept closed when not in use.

  • Store sealed waste containers in a secure, designated area away from general lab traffic until collection by a licensed hazardous waste disposal service.[8]

  • Disposal must be through high-temperature incineration by a specialized waste management provider.[9]

cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start Waste Generation (Contaminated Material) sharps Sharps (Needles, Vials) solid Solid Waste (Gloves, Gowns, Pads) liquid Liquid Waste (Unused Solutions) sharps_container Purple-Lidded Puncture-Proof Sharps Container sharps->sharps_container solid_container Labeled, Leak-Proof Purple Bag/Bin solid->solid_container liquid_container Sealed, Labeled Waste Container liquid->liquid_container storage Secure Storage Area sharps_container->storage solid_container->storage liquid_container->storage collection Collection by Licensed Hazardous Waste Vendor storage->collection incineration High-Temperature Incineration collection->incineration

Caption: Cytotoxic Waste Disposal Workflow.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the affected area.

  • Secure the Area: Cordon off the spill area to prevent entry.[10]

  • Don PPE: Before cleanup, don the appropriate PPE as outlined in the table above, including a respirator and face shield.

  • Contain the Spill: Use a cytotoxic spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid raising dust.[11]

  • Clean the Area: Starting from the outer edge and working inward, carefully clean the spill area. Place all contaminated materials into the cytotoxic waste container.

  • Decontaminate: Clean the area with 1% sodium hypochlorite solution, followed by a rinse with clean water, and then wipe with 70% ethanol.

  • Dispose and Report: Dispose of all cleanup materials as cytotoxic waste. Report the spill to the laboratory supervisor or safety officer.[10]

By implementing these comprehensive safety measures, research institutions can build a culture of safety, ensuring that the valuable work of scientists and drug development professionals can proceed without compromising their health and well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.